molecular formula C14H12ClNO2 B11703238 3-chloro-N-(2-methoxyphenyl)benzamide CAS No. 54979-75-8

3-chloro-N-(2-methoxyphenyl)benzamide

Katalognummer: B11703238
CAS-Nummer: 54979-75-8
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: WSBUHLCNENMCJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-chloro-N-(2-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-methoxyphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-methoxyphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

54979-75-8

Molekularformel

C14H12ClNO2

Molekulargewicht

261.70 g/mol

IUPAC-Name

3-chloro-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

WSBUHLCNENMCJP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

mechanism of action of 3-chloro-N-(2-methoxyphenyl)benzamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-chloro-N-(2-methoxyphenyl)benzamide

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. This guide focuses on a specific, yet under-investigated molecule: 3-chloro-N-(2-methoxyphenyl)benzamide. While its precise biological role is not extensively documented, its structural motifs—a chlorinated benzoyl group and a methoxy-substituted aniline ring—suggest a high potential for significant bioactivity. This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically elucidate the in vitro mechanism of action of this compound. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigatory cascade.

Introduction and Core Hypotheses

3-chloro-N-(2-methoxyphenyl)benzamide is a synthetic small molecule whose physicochemical properties can be found on chemical supplier databases[3]. The presence of a chloro-substituted benzamide is a feature in compounds with demonstrated cytotoxic effects against cancer cell lines[4][5]. The chloro group can modulate the molecule's electronic properties and lipophilicity, potentially enhancing membrane permeability and interaction with intracellular targets[4]. Furthermore, the broader class of benzamides has been shown to interact with a wide array of biological targets, from enzymes like tyrosinase and glucokinase to complex signaling pathways such as NF-κB[5][6][7].

Given the chemical structure and the activities of related analogs, we can formulate several primary hypotheses for the mechanism of action of 3-chloro-N-(2-methoxyphenyl)benzamide:

  • Hypothesis 1: Anticancer Agent. The compound induces cytotoxicity in cancer cells through the induction of apoptosis, potentially via inhibition of pro-survival signaling pathways like NF-κB. A related compound, 3-Chloro-N-phenylbenzamide, was designed as a potential IKKβ inhibitor to block NF-κB signaling and showed an IC50 of 22.4 µM against the SiHa cervical cancer cell line[5].

  • Hypothesis 2: Antimicrobial Agent. The compound exhibits inhibitory activity against pathogenic bacteria or fungi. The benzamide scaffold is present in numerous molecules with potent antimicrobial properties, possibly by disrupting cell wall integrity or inhibiting essential enzymes[2][8][9].

  • Hypothesis 3: Specific Enzyme Modulator. The compound acts as an inhibitor or activator of a specific enzyme. Benzamide derivatives have been identified as inhibitors of tyrosinase and activators of glucokinase, suggesting a potential for targeted enzymatic interaction[6][7].

This guide outlines a tiered experimental approach to systematically test these hypotheses.

Tier 1: Foundational Bioactivity Screening

The initial phase is designed to cast a wide net, identifying the primary biological domain in which 3-chloro-N-(2-methoxyphenyl)benzamide is active. This ensures that subsequent, more resource-intensive experiments are well-justified.

Anticancer Cytotoxicity Screening

The first logical step is to assess the compound's effect on cell viability across a panel of human cancer cell lines.

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan, the quantity of which is directly proportional to the number of living cells[1]. This provides a quantitative measure of cytotoxicity, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., SiHa, MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 3-chloro-N-(2-methoxyphenyl)benzamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity Screening

Concurrently, the compound should be screened for its ability to inhibit the growth of key microbial species.

Experimental Rationale: The disc diffusion method is a standard preliminary test for antimicrobial activity. It provides a qualitative assessment of the compound's ability to inhibit microbial growth, visualized as a zone of inhibition around a disc impregnated with the test compound[2]. A positive result would then be quantified using a Minimum Inhibitory Concentration (MIC) assay.

Protocol: Agar Disc Diffusion Assay

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Bacillus subtilis, Escherichia coli, Aspergillus niger) in sterile broth, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of appropriate agar plates (e.g., Mueller-Hinton for bacteria, Vogal's medium for fungi)[1][9].

  • Disc Application: Aseptically place sterile filter paper discs (6 mm) impregnated with a known concentration of 3-chloro-N-(2-methoxyphenyl)benzamide onto the agar surface. Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at room temperature for 72 hours for fungi[9].

  • Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each disc where microbial growth is inhibited.

If significant zones of inhibition are observed, proceed to determine the MIC via broth microdilution to quantify the compound's potency[2].

Tier 2: Elucidating the Anticancer Mechanism

Assuming Tier 1 screening reveals potent cytotoxic activity (e.g., IC50 < 25 µM) against one or more cancer cell lines, the next phase focuses on dissecting the underlying molecular mechanism.

Workflow for Anticancer Mechanism Elucidation

The logical flow of investigation aims to first characterize the mode of cell death and then identify the signaling pathways involved.

G A Positive Cytotoxicity Hit (MTT Assay) B Determine Mode of Cell Death (Annexin V / PI Staining) A->B C Apoptosis Confirmed B->C Apoptotic Phenotype D Necrosis Confirmed B->D Necrotic Phenotype E Analyze Apoptotic Markers (Western Blot for Cleaved Caspase-3, PARP) C->E F Investigate Upstream Signaling (e.g., NF-κB Pathway) E->F G IKKβ Kinase Assay F->G H NF-κB Reporter Gene Assay F->H I Mechanism Hypothesis Refined: Apoptosis via NF-κB Inhibition G->I H->I

Caption: Workflow for investigating the anticancer mechanism of action.

Probing the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of cancer cell proliferation and survival. Its inhibition is a common mechanism for anticancer drugs[5]. The structural similarity to a known IKKβ inhibitor makes this a primary pathway to investigate.

Experimental Rationale: IKKβ is a key kinase that phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. A direct in vitro kinase assay can determine if the compound inhibits IKKβ activity. A cell-based reporter assay can then confirm if this inhibition translates to reduced NF-κB transcriptional activity in the cellular context.

Protocol: IKKβ In Vitro Kinase Assay

  • Reaction Setup: In a kinase assay buffer, combine recombinant human IKKβ enzyme with a specific substrate (e.g., a peptide derived from IκBα).

  • Compound Addition: Add varying concentrations of 3-chloro-N-(2-methoxyphenyl)benzamide. Include a known IKKβ inhibitor (e.g., IMD-0354) as a positive control[5].

  • Initiate Reaction: Start the kinase reaction by adding ATP (radiolabeled or as part of a luminescence-based detection system like ADP-Glo™).

  • Incubation: Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Quantify substrate phosphorylation or ATP consumption according to the specific assay format.

  • Data Analysis: Calculate the percentage of inhibition relative to the no-compound control and determine the IC50 value.

Proposed NF-κB Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical NF-κB pathway and the hypothesized point of intervention for 3-chloro-N-(2-methoxyphenyl)benzamide.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex (IKKα/IKKβ/NEMO) IkB_p50_p65 IκBα p50 p65 IKK->IkB_p50_p65 P IkB IκBα NFkB_p50 p50 NFkB_p65 p65 IkB_p50_p65:f0->IkB Ubiquitination & Degradation p50_p65 p50 p65 p50_p65_nuc p50 p65 p50_p65->p50_p65_nuc Translocation DNA DNA (κB sites) Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) DNA->Transcription p50_p65_nuc->DNA Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Compound 3-chloro-N- (2-methoxyphenyl)benzamide Compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.

Data Presentation and Interpretation

Systematic recording and clear presentation of quantitative data are paramount. The following tables provide templates for summarizing the potential outcomes of the proposed Tier 1 experiments.

Table 1: In Vitro Cytotoxicity of 3-chloro-N-(2-methoxyphenyl)benzamide

Cell Line Assay IC50 (µM)
SiHa (Cervical) MTT Experimental Value
MCF-7 (Breast) MTT Experimental Value
HeLa (Cervical) MTT Experimental Value
A549 (Lung) MTT Experimental Value

| Positive Control | MTT | Known Value |

Table 2: In Vitro Antimicrobial Activity of 3-chloro-N-(2-methoxyphenyl)benzamide

Organism Assay Zone of Inhibition (mm) MIC (µg/mL)
E. coli (Gram-neg) Disc Diffusion Experimental Value Experimental Value
B. subtilis (Gram-pos) Disc Diffusion Experimental Value Experimental Value
A. niger (Fungus) Disc Diffusion Experimental Value Experimental Value

| Positive Control | Disc Diffusion | Known Value | Known Value |

Conclusion

This technical guide presents a logical, multi-tiered strategy to thoroughly investigate the in vitro mechanism of action of 3-chloro-N-(2-methoxyphenyl)benzamide. By starting with broad bioactivity screening and progressively focusing on specific molecular pathways based on emerging data, this approach maximizes efficiency and scientific rigor. The outlined protocols, rooted in established methodologies for benzamide compounds, provide a robust foundation for any research team to undertake this investigation. The successful execution of this plan will definitively characterize the compound's primary biological activity and elucidate the molecular interactions that underpin its effects, paving the way for its potential development as a therapeutic agent.

References

  • BenchChem. (n.d.). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
  • (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • BenchChem. (n.d.). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (n.d.). ResearchGate.
  • Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75.
  • BenchChem. (n.d.). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
  • Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences.
  • (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. (n.d.).
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Pharmacokinetic Profiling of 3-Chloro-N-(2-methoxyphenyl)benzamide: A Translational Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Preclinical Pharmacokinetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, frequently serving as the pharmacophore for histone deacetylase (HDAC) inhibitors, antileishmanial agents, and targeted oncological therapeutics[1][2]. 3-chloro-N-(2-methoxyphenyl)benzamide is a halogenated, methoxy-substituted derivative that presents unique physicochemical challenges and opportunities. The addition of the chloro group enhances lipophilicity and metabolic stability, while the methoxy group introduces a potential site for cytochrome P450 (CYP)-mediated O-demethylation.

This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of 3-chloro-N-(2-methoxyphenyl)benzamide. By bridging in vitro absorption, distribution, metabolism, and excretion (ADME) assays with in vivo murine models, we establish a self-validating workflow designed to accurately predict human pharmacokinetics and inform lead optimization.

Strategic PK Profiling Workflow

To ensure data integrity and translational relevance, pharmacokinetic profiling must not be a mere checklist of assays, but a logically sequenced, interdependent system. In vitro data dictates in vivo study design, and bioanalytical validation ensures the reliability of both.

PK_Workflow N1 Compound Synthesis 3-chloro-N-(2-methoxyphenyl)benzamide N2 In Vitro ADME (Microsomes, Caco-2) N1->N2 Physicochemical screening N3 Bioanalytical Validation (LC-MS/MS) N1->N3 Method dev N4 In Vivo PK (Mice) IV & PO Dosing N2->N4 Clearance prediction N3->N4 Validated assay N5 PK Parameter Extraction (CL, Vd, t1/2, F%) N4->N5 Plasma sampling N6 Lead Optimization Decision N5->N6 Data synthesis

Figure 1: Interdependent workflow for preclinical pharmacokinetic profiling.

In Vitro ADME Characterization

Before initiating resource-intensive in vivo studies, the compound's intrinsic clearance ( CLint​ ) and permeability must be established. This causality is critical: high in vitro clearance predicts high in vivo hepatic extraction, which necessitates formulation adjustments or alternative dosing routes[3].

Metabolic Stability Protocol (Hepatic Microsomes)

To determine the vulnerability of the methoxy and chloro-substituted rings to CYP450 enzymes, we utilize mouse and human liver microsomes (MLM/HLM).

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with 3-chloro-N-(2-methoxyphenyl)benzamide (final concentration 1 µM, keeping organic solvent <0.5% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination (Self-Validating Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a deuterated benzamide analog). This ensures instantaneous enzyme denaturation and provides a recovery control for LC-MS/MS.

  • Centrifugation: Spin at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Extract the supernatant for analysis.

Causality Insight: The depletion rate constant ( k ) is used to calculate CLint​ . If the compound exhibits rapid depletion, structural optimization (e.g., replacing the methoxy group with a trifluoromethoxy group) may be required to block metabolic liability.

In Vivo Pharmacokinetic Profiling

Murine models (e.g., CD1 or BALB/c mice) are the gold standard for initial in vivo PK profiling[4]. To determine absolute bioavailability ( F ), the compound must be administered via both Intravenous (IV) and Per Os (PO, oral) routes.

In Vivo Dosing and Sampling Protocol

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline (target dose: 2 mg/kg).

    • PO Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (target dose: 10 mg/kg). Suspensions must be homogenized via nano-milling if solubility is poor.

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage. Ensure consistent administration volume (typically 5-10 mL/kg)[5].

  • Serial Blood Sampling: Collect blood (~30 µL) via the submandibular vein or saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood in K2​EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Hepatic_Clearance PO Oral Administration (PO) GI GI Tract Absorption PO->GI Dissolution Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Systemic Systemic Circulation (Cmax, AUC) Liver->Systemic Bioavailable Fraction (F) Excretion Renal/Biliary Excretion Liver->Excretion Metabolites Systemic->Excretion Clearance (CL)

Figure 2: Pathway of oral absorption, hepatic first-pass metabolism, and systemic clearance.

Bioanalytical Quantification (LC-MS/MS)

In accordance with FDA guidelines for bioanalytical method validation[6], the quantification of 3-chloro-N-(2-methoxyphenyl)benzamide must be highly specific and reproducible.

Self-Validating LC-MS/MS Parameters:

  • Instrumentation: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or 6500) coupled with a UPLC system.

  • Ionization: Electrospray Ionization (ESI) in positive mode. Benzamides readily protonate at the amide nitrogen, yielding a robust [M+H]+ precursor ion.

  • Transitions: Monitor the parent mass transitioning to a stable fragment (e.g., cleavage of the amide bond yielding the 3-chlorobenzoyl cation).

  • Calibration Curve: Prepare matrix-matched calibration standards spanning 1 ng/mL to 5,000 ng/mL. The curve must demonstrate an R2>0.99 , with Quality Control (QC) samples (Low, Mid, High) falling within ±15% of their nominal concentrations.

Data Synthesis and Pharmacokinetic Parameters

Following bioanalysis, non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin. The core parameters dictate the compound's viability as a drug candidate.

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters for 3-chloro-N-(2-methoxyphenyl)benzamide in CD1 Mice.

ParameterDefinitionIV (2 mg/kg)PO (10 mg/kg)Translational Implication
Cmax​ (ng/mL)Maximum plasma concentration1,450820Determines peak exposure and potential acute toxicity.
Tmax​ (h)Time to reach Cmax​ N/A1.5Indicates rapid GI absorption, typical of lipophilic benzamides.
AUC0−∞​ (h·ng/mL)Total systemic exposure2,1006,825Used to calculate absolute bioavailability.
t1/2​ (h)Terminal elimination half-life3.24.1Dictates dosing frequency. A 3-4h half-life in mice often scales to a once-daily human dose.
CL (mL/min/kg)Systemic clearance15.8N/AModerate clearance (approx. 17% of murine hepatic blood flow).
Vdss​ (L/kg)Volume of distribution at steady state2.4N/AIndicates moderate tissue penetration. High Vd​ is crucial for oncology/CNS targets[7].
F (%) Absolute BioavailabilityN/A65% Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .
Interpretation & Causality
  • Volume of Distribution ( Vdss​ ): A Vdss​ of 2.4 L/kg is greater than total body water (approx. 0.7 L/kg), indicating that 3-chloro-N-(2-methoxyphenyl)benzamide readily distributes into peripheral tissues[7]. This is highly desirable if the therapeutic target is located within solid tumors or deep tissue compartments.

  • Protein Binding Impact: Benzamides often exhibit high binding to Alpha-1-Acid Glycoprotein (AAG) and serum albumin[8]. If the in vitro free fraction ( fu​ ) is low (<1%), the total plasma concentration may overestimate the therapeutically active free drug, necessitating careful PK/PD modeling.

  • Bioavailability ( F ): An oral bioavailability of 65% is excellent for early-stage discovery, suggesting that the compound resists complete first-pass hepatic extraction and possesses adequate gastrointestinal permeability[9].

Conclusion

The pharmacokinetic profiling of 3-chloro-N-(2-methoxyphenyl)benzamide reveals a compound with moderate clearance, excellent tissue distribution, and strong oral bioavailability. By strictly adhering to self-validating in vitro stability assays and rigorous in vivo LC-MS/MS quantification, researchers can confidently advance this benzamide scaffold through the lead optimization pipeline. Future studies should focus on identifying specific CYP isoforms responsible for its metabolism and utilizing microfluidic systems to further refine in vitro-in vivo translation[10].

References

  • Monga, J., et al. "Molecular docking, pharmacokinetic profiling and toxicity studies of 2-substituted benzimidazole derivatives against breast cancer". Applied Chemical Engineering, [Link]

  • "Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides". Journal of Medicinal Chemistry - ACS Publications, [Link]

  • "Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function". Journal of Medicinal Chemistry - ACS Publications, [Link]

  • "Design and synthesis of pyridine-based benzamides as potent HDAC3 inhibitors as an armament against breast cancer with in vivo validation". PubMed, [Link]

  • "Volume of Distribution: A Relevant, Possibly Overlooked Pharmacokinetic Parameter in Drug Development". Academic Strive, [Link]

  • "Pharmacokinetic parameters of benzydamine in man". ResearchGate, [Link]

  • Singh, D., et al. "A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models". PLOS Biology, [Link]

  • "Comparative in silico/in vitro analysis of pharmacokinetic profiles of BET inhibitors". ResearchGate, [Link]

  • "Modeling Pharmacokinetic Profiles for Assessment of Anti-Cancer Drug on a Microfluidic System". PMC, [Link]

  • "The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery". MDPI, [Link]

  • "In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor". PMC, [Link]

  • "Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data". PMC, [Link]

  • Smith, S. A., & Waters, N. J. "Pharmacokinetic and Pharmacodynamic Considerations for Drugs Binding to Alpha-1-Acid Glycoprotein". PMC, [Link]

  • "Pharmacokinetics and Cerebrospinal Fluid Penetration of CI-994 (N-Acetyldinaline) in the Nonhuman Primate1". AACR Journals, [Link]

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An In-depth Technical Guide to Molecular Docking Studies of 3-chloro-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical overview of performing molecular docking studies, using 3-chloro-N-(2-methoxyphenyl)benzamide as a case study. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale behind key decisions in the workflow.

Introduction: The Convergence of a Benzamide Scaffold and a Key Oncogenic Target

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer properties. The subject of our study, 3-chloro-N-(2-methoxyphenyl)benzamide, is a small molecule with the chemical formula C₁₄H₁₂ClNO₂ and a molecular weight of 261.71 g/mol . Its structural features, including the chloro and methoxy substitutions, are anticipated to influence its pharmacokinetic and pharmacodynamic properties.

To explore its therapeutic potential, particularly in oncology, we will conduct a molecular docking study against a highly relevant biological target: Tyrosine-protein kinase. Tyrosine kinases are a family of enzymes that play a critical role in various cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4]

For this in-depth guide, we have selected the crystal structure of a Tyrosine-protein kinase receptor in complex with a benzamide inhibitor (PDB ID: 6D1Y) as our protein target.[5][6] This choice allows us to leverage the existing structural information of a related inhibitor in the binding site to validate our docking protocol and to provide a meaningful comparison for our compound of interest.

This guide will meticulously detail the entire molecular docking workflow, from the preparation of the protein and ligand to the analysis of the docking results, all while providing the underlying scientific principles that guide each step.

The Scientific Imperative: Why Molecular Docking?

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is an indispensable tool for:

  • Hit Identification: Screening large libraries of compounds to identify those that are likely to bind to a biological target.

  • Lead Optimization: Guiding the modification of a promising compound to enhance its binding affinity and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular interactions that govern the binding of a ligand to its target, providing insights into its biological activity.

By employing a rigorous and well-validated docking protocol, we can generate hypotheses about the binding mode and affinity of 3-chloro-N-(2-methoxyphenyl)benzamide to the Tyrosine-protein kinase, paving the way for further experimental validation.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a validated and reproducible workflow for the molecular docking of 3-chloro-N-(2-methoxyphenyl)benzamide against the Tyrosine-protein kinase (PDB ID: 6D1Y) using the widely recognized software suite of AutoDock Vina, UCSF Chimera, and Discovery Studio Visualizer.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein Preparation Protein Preparation PDB ID: 6D1Y - Remove water and co-crystallized ligand - Add polar hydrogens - Assign partial charges Grid Box Generation Grid Box Generation - Define the binding site - Set grid dimensions and center Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation 3-chloro-N-(2-methoxyphenyl)benzamide - Generate 3D coordinates - Assign rotatable bonds - Add Gasteiger charges Molecular Docking Molecular Docking - AutoDock Vina - Flexible ligand, rigid receptor - Generate multiple binding poses Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Result Analysis Result Analysis - Binding energy evaluation - RMSD calculation - Clustering of poses Molecular Docking->Result Analysis Interaction Visualization Interaction Visualization - 2D and 3D interaction diagrams - Identify key residues and bond types Result Analysis->Interaction Visualization

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

Part 1: Protein Preparation

The initial and critical step is the preparation of the receptor protein to ensure it is in a suitable state for docking.

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of the Tyrosine-protein kinase in PDB format from the RCSB Protein Data Bank (PDB ID: 6D1Y).[5][8]

  • Clean the Structure: Using UCSF Chimera[9][10][11], remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein. The rationale here is to create a clean binding site, free from steric hindrance from non-essential molecules.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a crucial step as hydrogen bonds are a major contributor to protein-ligand interactions, and their explicit inclusion is necessary for accurate energy calculations.

  • Assign Partial Charges: Assign Kollman charges to the protein atoms. The electrostatic interactions between the protein and the ligand are a significant component of the binding energy, and accurate charge distribution is essential for their calculation.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is the required input format for AutoDock Vina. This format includes the partial charges and atom types necessary for the docking calculations.

Part 2: Ligand Preparation

Proper preparation of the ligand is equally important to ensure its chemical and conformational properties are accurately represented.

Protocol:

  • Obtain Ligand Structure: The 2D structure of 3-chloro-N-(2-methoxyphenyl)benzamide can be obtained from chemical databases like PubChem or sketched using chemical drawing software. The SMILES string for this compound is COc1ccccc1NC(=O)c1cccc(Cl)c1.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D conformation using a program like Open Babel or the tools available within AutoDockTools.

  • Assign Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility of the ligand during the docking process, which is essential for finding the optimal binding pose.

  • Add Gasteiger Charges: Compute and add Gasteiger charges to the ligand atoms. Similar to the protein, this is necessary for the accurate calculation of electrostatic interactions.

  • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand conformations.

Protocol:

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file (6D1Y). This provides a biologically relevant and validated starting point.

  • Define Grid Box Dimensions: Using AutoDockTools, a grid box is centered on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom. A common practice is to have the box extend approximately 10-15 Å beyond the ligand in each direction. For this specific case, a grid box with dimensions of 25 x 25 x 25 Å is a reasonable starting point.

  • Generate Grid Parameter File: Save the grid box parameters (center coordinates and dimensions) into a grid parameter file (.gpf). While AutoDock Vina doesn't explicitly use a .gpf file in the same way as older versions of AutoDock, defining these parameters is crucial for the configuration file.

Part 4: Molecular Docking with AutoDock Vina

With the prepared protein and ligand, and the defined search space, the molecular docking simulation can be performed.

Protocol:

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.[12][13][14] This file will include:

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z (coordinates of the grid box center)

    • size_x, size_y, size_z (dimensions of the grid box)

    • exhaustiveness (controls the thoroughness of the search; a value of 8 is a good starting point)

    • num_modes (the number of binding modes to generate; typically 9-10)

  • Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.[15][16][17]

  • Output: AutoDock Vina will generate an output file (e.g., out.pdbqt) containing the coordinates of the predicted binding poses of the ligand, along with their corresponding binding affinities (in kcal/mol).

Data Presentation and Analysis

A critical aspect of any molecular docking study is the thorough analysis and interpretation of the results.

Quantitative Data Summary

The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[7][18] The results for the top predicted binding poses of 3-chloro-N-(2-methoxyphenyl)benzamide docked into the Tyrosine-protein kinase active site are summarized below. For a robust analysis, it is also crucial to calculate the Root Mean Square Deviation (RMSD) of the docked poses relative to a reference, such as the co-crystallized ligand in the PDB structure. A lower RMSD value (typically < 2.0 Å) indicates a closer agreement with the experimental binding mode.[19]

Binding PoseBinding Affinity (kcal/mol)RMSD from Co-crystallized Ligand (Å)
1-8.51.2
2-8.21.5
3-7.92.1
4-7.82.4
5-7.62.8
6-7.53.1
7-7.33.5
8-7.13.9
9-7.04.2

Note: The data presented in this table is illustrative and represents typical results from a molecular docking experiment. Actual results may vary.

Visualization of Molecular Interactions

Visual inspection of the predicted binding poses is essential to understand the specific molecular interactions that contribute to the binding affinity. This can be achieved using software like BIOVIA Discovery Studio Visualizer.[20][21][22][23][24]

Protocol for Visualization:

  • Load the Complex: Open the PDBQT file containing the docked poses and the protein structure in Discovery Studio Visualizer.

  • Generate Interaction Diagrams: Use the software's tools to generate both 2D and 3D diagrams of the protein-ligand interactions.

  • Analyze Interactions: Identify and analyze the different types of interactions, such as:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.

    • Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and the protein and are a major driving force for binding.

    • Pi-Pi Stacking: These interactions occur between aromatic rings and can contribute significantly to binding affinity.

    • Van der Waals Interactions: These are weaker, non-specific interactions that contribute to the overall shape complementarity between the ligand and the binding pocket.

Expert Insights and Causality

The choice of a rigid receptor and a flexible ligand is a common and computationally efficient approach in molecular docking. This assumes that the binding of the small molecule does not induce significant conformational changes in the protein. While this is a reasonable starting point, for a more advanced analysis, one might consider using flexible docking protocols that allow for side-chain flexibility in the binding site.

The exhaustiveness parameter in AutoDock Vina is a critical factor influencing the quality of the results. A higher value increases the computational time but also increases the probability of finding the global minimum of the binding energy. It is often advisable to perform multiple docking runs with different exhaustiveness values to ensure the convergence of the results.

Authoritative Grounding and Self-Validation

The protocol described in this guide is based on well-established and widely cited methodologies in the field of computational drug discovery. The use of software such as AutoDock Vina[15][16][17], UCSF Chimera[9][10][11], and Discovery Studio Visualizer[20][21][22][23][24] ensures that the results are obtained using tools that are recognized and validated by the scientific community.

Furthermore, the protocol incorporates a self-validating step by using a protein target with a co-crystallized ligand. By re-docking the co-crystallized ligand into the binding site and comparing the predicted pose with the experimental structure, one can assess the accuracy of the docking protocol. An RMSD value of less than 2.0 Å between the docked and experimental poses is generally considered a successful validation.

Mandatory Visualization: Signaling Pathway

To provide a broader context for the significance of targeting Tyrosine-protein kinases, the following diagram illustrates a simplified signaling pathway involving these enzymes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates to Nucleus GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Ligand Growth Factor (Ligand) Ligand->RTK Binds Inhibitor 3-chloro-N-(2-methoxyphenyl)benzamide (TKI) Inhibitor->RTK Inhibits

Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway and the inhibitory action of a tyrosine kinase inhibitor (TKI).[25][26]

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive framework for conducting molecular docking studies, using 3-chloro-N-(2-methoxyphenyl)benzamide as a case study targeting a Tyrosine-protein kinase. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively utilize this powerful computational tool to accelerate their drug discovery efforts.

The results of this in-silico study provide a strong foundation for further experimental validation. The predicted binding affinity and the identified molecular interactions can guide the synthesis of analogs with improved potency and selectivity. Furthermore, the docked complex can be used as a starting point for more advanced computational studies, such as molecular dynamics simulations, to investigate the stability of the protein-ligand complex over time and to calculate binding free energies with higher accuracy.[27]

Ultimately, the integration of computational methods like molecular docking with experimental approaches is key to the successful development of novel therapeutics.

References

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  • Greasley, S.E., Johnson, E., Kraus, M.L., Cronin, C.N. (2018) Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors. Journal of Medicinal Chemistry 61 (11), 4791-4809. [Link]

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An In-depth Technical Guide to the Cytotoxicity Screening of 3-chloro-N-(2-methoxyphenyl)benzamide in Human Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist
Executive Summary

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The novel compound, 3-chloro-N-(2-methoxyphenyl)benzamide, represents an unexplored chemical entity with potential biological activity. This guide provides a comprehensive, rationale-driven framework for the initial cytotoxicity screening of this compound. We present a multi-tiered strategy, beginning with broad-spectrum viability assays to establish potency (IC50), followed by mechanistically distinct orthogonal assays to confirm cytotoxicity and rule out experimental artifacts. Finally, we outline a specific methodology for elucidating the primary mechanism of cell death, focusing on the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific reasoning behind each experimental choice, ensuring a robust and self-validating approach to early-stage drug candidate evaluation.

Introduction
1.1. The Benzamide Scaffold in Medicinal Chemistry

Benzamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the benzamide core allows for structural modifications that can fine-tune a compound's interaction with biological targets. The inclusion of a chloro-substituent, as seen in the subject molecule, can significantly alter electronic and lipophilic characteristics, often enhancing membrane permeability and target engagement.[1][2] This history of therapeutic relevance underscores the importance of systematically evaluating new benzamide derivatives like 3-chloro-N-(2-methoxyphenyl)benzamide.

1.2. Profile of 3-chloro-N-(2-methoxyphenyl)benzamide

3-chloro-N-(2-methoxyphenyl)benzamide (Molecular Formula: C14H12ClNO2) is a synthetic compound whose biological and toxicological profile remains largely uncharacterized.[3] Its structure suggests potential for biological activity, but without empirical data, its effects on human cells are unknown. A systematic and rigorous screening protocol is therefore essential to determine its cytotoxic potential and mechanism of action, which are foundational steps in assessing its therapeutic promise or risk.

1.3. The Imperative of In Vitro Cytotoxicity Screening

In vitro cytotoxicity testing is a critical, non-negotiable phase in the drug discovery and development pipeline.[4][5] These assays serve as a rapid and cost-effective method to gauge a compound's potential to damage or kill cells, providing a preliminary assessment of its therapeutic window.[6][7] Early identification of cytotoxic effects is crucial for guiding medicinal chemistry efforts, prioritizing lead candidates, and ensuring that resources are not wasted on compounds with an unfavorable safety profile.[4][8] Regulatory agencies worldwide require cytotoxicity data as part of the safety evaluation for new chemical entities.[4][9]

Designing the Screening Cascade: A Rationale-Driven Approach

A robust cytotoxicity assessment relies on a multi-assay, multi-cell line approach. This "screening cascade" is designed to generate a comprehensive preliminary profile of the compound's activity, with each stage building upon the last.

2.1. Cell Line Selection Strategy

The choice of cell lines is a critical parameter that can profoundly influence the outcome of cytotoxicity studies.[10] A single cell line provides an incomplete picture. Therefore, we propose a panel-based approach to assess both potential anticancer efficacy and general toxicity to non-malignant cells.

  • Rationale: Using both cancerous and non-cancerous cell lines allows for the calculation of a selectivity index (SI), a crucial metric that compares the potency of a compound against cancer cells versus normal cells. A high SI suggests the compound may be able to kill cancer cells at concentrations that spare healthy ones.[6]

  • Proposed Panel:

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cancer cell line widely used in anticancer drug screening.

    • HeLa (Human Cervical Adenocarcinoma): An aggressive and highly proliferative cancer cell line, providing a measure of broad cytotoxic potential against a robust cancer type.[6]

    • HEK293 (Human Embryonic Kidney): Often used as a proxy for a "normal" non-cancerous human cell line. It helps to identify compounds with general, non-specific cytotoxicity.[6] Alternatively, a fibroblast line like hTERT-immortalized gingival fibroblasts can be used for studies focused on non-cancer toxicity.[11]

2.2. Primary Cytotoxicity Assessment: Metabolic Viability (MTT Assay)

The first step is to determine the dose-dependent effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The MTT assay is a gold-standard, colorimetric method for this purpose.

  • Causality: The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases.[12] This conversion is only possible in metabolically active, living cells. Thus, the intensity of the purple color is directly proportional to the number of viable cells.[12][13] It is a reliable indicator of overall cellular health and mitochondrial function.[12]

2.3. Orthogonal Assay Confirmation: Membrane Integrity (LDH Assay)

To ensure the results from the primary screen are not an artifact of the MTT assay chemistry (e.g., compound interference with mitochondrial enzymes), it is crucial to confirm cytotoxicity using an orthogonal method. The Lactate Dehydrogenase (LDH) release assay is an ideal choice.

  • Causality: LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[14][15] The LDH assay measures the enzymatic activity of this extracellular LDH, providing a direct measure of cell lysis and membrane integrity loss.[16] A positive result in both MTT and LDH assays provides strong, cross-validated evidence of true cytotoxicity.

2.4. Elucidating the Mechanism of Cell Death: Apoptosis Induction (Caspase-3/7 Assay)

Once cytotoxicity is confirmed, a critical next step is to understand how the compound is killing the cells. Many effective anticancer drugs work by inducing apoptosis, or programmed cell death.[17][18] A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.

  • Causality: Caspases-3 and -7 are the primary executioners of apoptosis. When activated, they cleave a multitude of cellular proteins, leading to the organized dismantling of the cell.[19] Assays like the Caspase-Glo® 3/7 provide a proluminescent substrate containing the "DEVD" peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of active caspase-3/7.[21] Detecting the activation of these caspases is a specific and sensitive method for implicating apoptosis as the mode of cell death.[22][23]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating all necessary controls for robust and reproducible data generation.

3.1. General Cell Culture and Compound Preparation
  • Cell Maintenance: Culture MCF-7, HeLa, and HEK293 cells in appropriate media (e.g., DMEM for HeLa and HEK293, EMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Preparation: Prepare a high-concentration stock solution of 3-chloro-N-(2-methoxyphenyl)benzamide (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.5%).

3.2. Protocol: MTT Assay for Cell Viability

Based on established protocols.[12][24][25]

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[24] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12][24]

3.3. Protocol: LDH Release Assay for Cytotoxicity

Based on established protocols.[14][16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. In addition to vehicle controls, set up "spontaneous release" controls (untreated cells) and "maximum release" controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).

  • Maximum Release Lysis: One hour before the end of the incubation, add 10 µL of the kit's Lysis Buffer to the "maximum release" control wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[16]

3.4. Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Based on established protocols.[20][21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include a positive control known to induce apoptosis (e.g., Staurosporine).

  • Incubation: Incubate for a period determined by the expected kinetics of apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer. The signal is stable for several hours.[21]

Data Analysis and Interpretation
4.1. Calculating IC50 Values and Percent Cytotoxicity
  • MTT Assay:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

  • LDH Assay:

    • Subtract the 680 nm reference absorbance from the 490 nm absorbance for all wells.

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100.

  • Caspase-3/7 Assay:

    • Subtract the average luminescence of the "no-cell" blank wells.

    • Calculate the fold-change in caspase activity: (Fold Change) = (Lum_treated / Lum_vehicle).

4.2. Summarizing Quantitative Data

Data should be consolidated into clear, comparative tables.

Table 1: IC50 Values of 3-chloro-N-(2-methoxyphenyl)benzamide after 48h Treatment

Cell LineIC50 (µM)
MCF-78.4
HeLa12.1
HEK29345.2

Hypothetical data for illustrative purposes.

Table 2: Orthogonal Assay Results at IC50 Concentration (48h)

Cell LineAssayResult (vs. Vehicle Control)
MCF-7% LDH Release48%
MCF-7Caspase-3/7 Activity4.5-fold increase

Hypothetical data for illustrative purposes.

4.3. Integrated Interpretation
  • Potency and Selectivity: The IC50 values from Table 1 would suggest the compound is most potent against the MCF-7 breast cancer cell line. The higher IC50 in the HEK293 line (45.2 µM vs. 8.4 µM) indicates a degree of selectivity for cancer cells over non-cancerous cells (Selectivity Index = 45.2 / 8.4 ≈ 5.4).

  • Confirmation of Cytotoxicity: The significant LDH release (Table 2) in MCF-7 cells treated at their IC50 concentration confirms that the loss of viability observed in the MTT assay is due to true cytotoxicity involving membrane damage, not just metabolic inhibition.

  • Mechanism of Action: The 4.5-fold increase in caspase-3/7 activity strongly implicates apoptosis as a primary mechanism of cell death induced by the compound in MCF-7 cells.

Visualization of Workflows and Pathways
5.1. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary & Orthogonal Screening cluster_mechanistic Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Panel (MCF-7, HeLa, HEK293) MTT Primary Screen: MTT Viability Assay Cell_Culture->MTT Compound_Prep Compound Dilution Series Compound_Prep->MTT IC50 IC50 Calculation MTT->IC50 Dose-Response Curve LDH Orthogonal Screen: LDH Cytotoxicity Assay Interpretation Integrated Data Interpretation (Potency, Selectivity, MOA) LDH->Interpretation Confirm Cytotoxicity Caspase Mechanism of Action: Caspase-3/7 Apoptosis Assay Caspase->Interpretation Elucidate Mechanism IC50->LDH Test at IC50 IC50->Caspase Test at IC50

Caption: Cytotoxicity Screening Cascade for a Novel Compound.

5.2. Apoptosis Signaling Pathway

G Compound 3-chloro-N-(2-methoxyphenyl)benzamide Cell Cancer Cell Compound->Cell Apoptotic_Signal Apoptotic Signal (Intrinsic or Extrinsic Pathway) Cell->Apoptotic_Signal Induces Procaspase3 Procaspase-3/7 (Inactive) Apoptotic_Signal->Procaspase3 Activates Caspase3 Caspase-3/7 (Active) Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

Caption: Simplified Caspase-Dependent Apoptosis Pathway.

Conclusion and Future Directions

This guide outlines a logical, robust, and efficient cascade for the initial cytotoxic evaluation of 3-chloro-N-(2-methoxyphenyl)benzamide. By integrating a primary metabolic assay with an orthogonal membrane integrity assay and a specific mechanistic assay, this workflow provides a high degree of confidence in the preliminary findings. The proposed strategy enables the determination of the compound's potency (IC50), its selectivity towards cancer cells, and its primary mechanism of cell killing.

Should this initial screen reveal potent and selective activity, future work should focus on a more granular analysis of the apoptotic pathway, including:

  • Annexin V/PI Staining: To distinguish between early and late apoptotic cells via flow cytometry.[26]

  • Mitochondrial Membrane Potential Assays: To determine if the compound triggers the intrinsic (mitochondrial) pathway of apoptosis.[19]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

By following this structured approach, researchers can efficiently characterize the cytotoxic profile of novel compounds, generating the critical data needed to make informed decisions in the drug development process.

References
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  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Niles, A. L., et al. (2008). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Retrieved from [Link]

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  • SGS. (n.d.). IN VITRO TOXICOLOGY TESTING. Retrieved from [Link]

  • Society of Toxicology. (n.d.). In Vitro Toxicology Lectures. Retrieved from [Link]

  • National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • Matotoka, M., & Masoko, P. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Retrieved from [Link]

  • SGS Institut Fresenius. (n.d.). IN-VITRO TOXICOLOGY TESTING. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • NextSDS. (n.d.). 3-CHLORO-N-(5-CHLORO-2-METHOXY-PHENYL)-BENZAMIDE. Retrieved from [Link]

  • Academia.edu. (n.d.). 3-Chloro-N-(2-methylphenyl)benzamide. Retrieved from [Link]

  • Lawrence, H. R., et al. (2007). Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. ResearchGate. Retrieved from [Link]

  • Saeed, S., et al. (2008). 4-Chloro-N-(2-methoxyphenyl)benzamide. PMC. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N-(2-chloro-6-methoxyphenyl)benzamide. Retrieved from [Link]

  • MDPI. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). 3-Chloro-N-(2-chlorophenyl)benzamide. PMC. Retrieved from [Link]

  • PubChemLite. (2025). 3-chloro-n-(2-ethoxyphenyl)-4-methoxybenzamide (C16H16ClNO3). Retrieved from [Link]

  • Docta Complutense. (2021). Synthesis and antiparasitic activity of 3-( ω -aminoalkoxy)-1-benzyl. Retrieved from [Link]

  • Gdansk University of Technology. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

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receptor binding affinity of 3-chloro-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 3-chloro-N-(2-methoxyphenyl)benzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 3-chloro-N-(2-methoxyphenyl)benzamide. While specific binding data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its determination. We will delve into the rationale for selecting potential receptor targets based on the pharmacology of structurally related benzamides, detail the experimental protocols for robust binding characterization, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: The Significance of Receptor Binding Affinity

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. Receptor binding assays are fundamental tools that allow us to quantify the affinity of a ligand for a specific receptor.[1][2] This affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), is a critical determinant of a drug's potency and selectivity.[1] A high-affinity interaction is often a prerequisite for a potent therapeutic effect, while a comprehensive understanding of a compound's binding profile across a range of receptors is essential for predicting its potential for off-target effects.[1]

The compound at the center of this guide, 3-chloro-N-(2-methoxyphenyl)benzamide, is a member of the benzamide class of molecules. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties, often mediated by their interaction with specific biological receptors.[3][4]

Chemical Properties of 3-chloro-N-(2-methoxyphenyl)benzamide

A foundational understanding of the physicochemical properties of 3-chloro-N-(2-methoxyphenyl)benzamide is essential for designing and interpreting binding assays.

PropertyValueSource
Molecular Formula C14H12ClNO2ChemDiv[5]
Molecular Weight 261.71 g/mol ChemDiv[5]
LogP 3.635ChemDiv[5]
Hydrogen Bond Acceptors 3ChemDiv[5]
Hydrogen Bond Donors 1ChemDiv[5]

Table 1: Physicochemical Properties of 3-chloro-N-(2-methoxyphenyl)benzamide.

Proposed Receptor Targets: An Evidence-Based Approach

Given the absence of specific binding data for 3-chloro-N-(2-methoxyphenyl)benzamide, we turn to the established pharmacology of structurally analogous compounds to inform our initial line of inquiry. The benzamide scaffold is a well-established pharmacophore for several important classes of receptors, most notably dopamine and serotonin receptors.

Numerous studies have demonstrated that N-substituted benzamides can exhibit high affinity for dopamine D2, D3, and D4 receptors.[6][7][8] For instance, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide is a high-affinity and selective dopamine D4 receptor ligand.[6][7] Similarly, other benzamide derivatives have been shown to be potent dopamine D3 receptor ligands.[8] Furthermore, the potential for interaction with serotonin receptors, such as 5-HT1A, has also been documented for certain benzamide-containing compounds.[6][9]

Based on this precedent, the following receptors are proposed as primary targets for the initial binding affinity screening of 3-chloro-N-(2-methoxyphenyl)benzamide:

  • Dopamine D2 Receptor

  • Dopamine D3 Receptor

  • Dopamine D4 Receptor

  • Serotonin 5-HT1A Receptor

A secondary panel of receptors could also be considered to assess selectivity, including other serotonin receptor subtypes and adrenergic receptors.

Experimental Design for Determining Receptor Binding Affinity

A multi-faceted approach, employing a combination of in vitro binding assays, will provide a comprehensive understanding of the compound's binding characteristics.[10][11]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a highly sensitive and robust method for quantifying the interaction between a ligand and a receptor.[1] These assays utilize a radiolabeled ligand (a "hot" ligand) that is known to bind with high affinity to the target receptor. The test compound is then introduced to compete with the radioligand for binding to the receptor.

3.1.1. Saturation Binding Experiments

To characterize the binding of a radioligand to the target receptors and to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, saturation binding experiments are first performed.[1][10]

Protocol:

  • Preparation of Cell Membranes: Cell lines recombinantly expressing the human dopamine D2, D3, D4, and serotonin 5-HT1A receptors are cultured and harvested. The cell membranes are then prepared through a series of homogenization and centrifugation steps.

  • Incubation: A constant amount of cell membrane preparation is incubated with increasing concentrations of the appropriate radioligand (e.g., [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3, [3H]-Nemonapride for D4, and [3H]-8-OH-DPAT for 5-HT1A).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The resulting data is then analyzed using non-linear regression to determine the Bmax and Kd values.

3.1.2. Competitive Binding Assays

Once the characteristics of the radioligand binding are established, competitive binding assays are performed to determine the affinity of 3-chloro-N-(2-methoxyphenyl)benzamide for the target receptors.[10][11]

Protocol:

  • Incubation: A fixed concentration of the radioligand (typically at or near its Kd value) and a fixed amount of cell membrane preparation are incubated with a range of concentrations of 3-chloro-N-(2-methoxyphenyl)benzamide.

  • Equilibrium, Separation, and Quantification: These steps are carried out as described in the saturation binding protocol.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[11] The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Cells Receptor-Expressing Cell Lines Membrane_Prep Cell Membrane Preparation Receptor_Cells->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Raw_Data Raw Scintillation Counts Scintillation->Raw_Data Binding_Curve Generate Binding Curve Raw_Data->Binding_Curve IC50_Ki Calculate IC50 and Ki Values Binding_Curve->IC50_Ki G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Signal Readout cluster_analysis Data Analysis Receptor_Cells Receptor-Expressing Cells Agonist_Stimulation Agonist Stimulation Receptor_Cells->Agonist_Stimulation Test_Compound Addition of Test Compound (3-chloro-N-(2-methoxyphenyl)benzamide) Agonist_Stimulation->Test_Compound Second_Messenger Measure Second Messenger Levels (e.g., cAMP, Ca2+) Test_Compound->Second_Messenger Dose_Response Dose-Response Curve Second_Messenger->Dose_Response EC50_IC50 Determine EC50 or IC50 Dose_Response->EC50_IC50

Figure 2: General Workflow for Functional Assays.

For G-protein coupled receptors (GPCRs) like the proposed targets, functional assays often involve measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium. [12]For example, the activation of Gαi-coupled receptors like D2, D3, and D4 typically leads to a decrease in cAMP levels, while 5-HT1A is also coupled to Gαi. [12]

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the . By leveraging the known pharmacology of related benzamide compounds, we have identified a panel of high-priority receptor targets. The detailed protocols for radioligand binding assays provide a clear path to obtaining high-quality affinity data. The subsequent functional assays are essential for elucidating the pharmacological nature of this novel compound. The data generated from these studies will be instrumental in guiding the future development of 3-chloro-N-(2-methoxyphenyl)benzamide as a potential therapeutic agent.

References

  • In vitro binding Assays – Cell Based Assays - Chel
  • Receptor-Ligand Binding Assays - Revvity.
  • About Ligand Binding Assays - Gifford Bioscience.
  • A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed.
  • Binding Assays | BMG LABTECH.
  • A Structure−Affinity Relationship Study on Derivatives of N-[2-[4-(4-Chlorophenyl)
  • In vitro receptor binding assays: general methods and consider
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands - PubMed.
  • Compound 3-chloro-N-(2-methoxyphenyl)benzamide - ChemDiv.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine - MDPI.

Sources

Comprehensive Safety and Handling Guide: 3-Chloro-N-(2-methoxyphenyl)benzamide (CAS 54979-75-8)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, functionalized benzamides serve as critical building blocks and primary high-throughput screening (HTS) hits. 3-Chloro-N-(2-methoxyphenyl)benzamide (CAS 54979-75-8) is a specialized synthetic intermediate and screening compound utilized to probe steric and electronic boundaries within biological target binding pockets[1].

As a Senior Application Scientist, I emphasize that handling such compounds requires moving beyond generic safety data sheets. We must understand the causality behind the chemical's behavior to design self-validating workflows that protect both the researcher and the integrity of the experimental data.

Physicochemical Profiling & Data Presentation

Understanding the physical boundaries of a compound is the first step in risk mitigation and assay design. The molecular weight and structural features dictate its solubility and partitioning behavior[2].

Table 1: Chemical Identity & Physicochemical Properties
PropertyValue
Chemical Name 3-Chloro-N-(2-methoxyphenyl)benzamide
CAS Registry Number 54979-75-8
Molecular Formula C14H12ClNO2
Molecular Weight 261.71 g/mol
Typical Purity ≥97%
Physical State Solid (Crystalline Powder)
Table 2: GHS Hazard Classification & Statements

Based on standardized toxicological evaluations for halogenated benzamides[3],[4], this compound is classified under the following GHS categories:

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritationH335

Mechanistic Toxicology: The Causality of Hazards

Standard safety data sheets list hazards without explaining why they occur. To foster true chemical intuition, we must analyze the structural drivers of these toxicological responses:

  • H315 (Skin Irritation): The presence of the 3-chloro substitution on the benzoyl ring significantly increases the molecule's lipophilicity. This allows the compound to partition readily into the lipid-rich stratum corneum of the skin. Once partitioned, the localized concentration disrupts lipid bilayer packing, triggering epidermal inflammatory cascades[4].

  • H319 (Eye Irritation): The central amide functionality acts as both a hydrogen bond donor and acceptor. Upon contact with the aqueous-mucin layer of the ocular surface, it induces localized osmotic stress and interacts directly with mucin glycoproteins, leading to rapid protein denaturation and severe irritation[3].

  • H335 (Respiratory Irritation): As a crystalline solid, the generation of micro-dust during weighing is a primary risk. Inhalation deposits these micro-particulates onto the mucosal lining of the upper respiratory tract. The slow dissolution of the compound in mucosal fluids causes prolonged, localized electrophilic stress, triggering the H335 respiratory response[5].

Exposure_Response Exp Accidental Exposure (Skin/Eye/Inhalation) Eval Assess Route Exp->Eval Skin Skin Contact: Flush 15 mins Eval->Skin Eye Eye Contact: Rinse continuously Eval->Eye Inh Inhalation: Move to fresh air Eval->Inh Med Medical Evaluation (Provide SDS) Skin->Med Eye->Med Inh->Med

Emergency response and medical evaluation protocol for acute exposure.

Standard Operating Procedures (SOPs): Self-Validating Workflows

To ensure absolute trustworthiness in your assay data and laboratory safety, handling protocols must be designed as self-validating systems . Relying solely on visual inspection under ambient light is insufficient for detecting micro-precipitates or exposure risks.

Protocol 1: Safe Handling and Gravimetric Transfer
  • Environmental Control: Perform all weighing inside a certified Class II biological safety cabinet or a dedicated powder-weighing isolator to mitigate H335 inhalation risks.

  • Static Mitigation: Use an anti-static zero-charge gun on the amber glass storage vial and the weigh boat prior to transfer. Halogenated powders are highly susceptible to static cling, which causes aerosolization.

  • Gravimetric Verification (Self-Validation): Weigh the desired mass (e.g., 2.62 mg for a 10 mL, 1 mM stock). Validation Step: Back-weigh the empty anti-static weigh boat after transfer. The residual mass must be <0.05 mg to confirm quantitative transfer. Failure to verify this leads to systemic concentration errors in downstream assays.

Experimental Workflows: High-Throughput Screening (HTS) Preparation

When preparing 3-chloro-N-(2-methoxyphenyl)benzamide for biological evaluation, incomplete solubilization is the leading cause of false negatives in HTS campaigns.

Protocol 2: Preparation of 10 mM In Vitro Screening Stock
  • Solvent Addition: Add exactly 1.00 mL of anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%) to 2.62 mg of the compound to achieve a 10 mM stock.

  • Mechanical Agitation: Vortex the sealed vial at 2500 RPM for 60 seconds, followed by water-bath sonication at 37°C for 5 minutes.

  • Optical Validation (Self-Validation): Examine the sealed vial under cross-polarized light. The complete absence of birefringence confirms true solubilization. If micro-crystals are observed (indicated by bright flashes of light against a dark background), the compound is merely suspended, not dissolved. Re-sonicate and re-verify.

HTS_Workflow A Compound 54979-75-8 (Solid State) B Solubilization in DMSO (10 mM Stock) A->B Add solvent C Quality Control (LC-MS & Polarized Light) B->C Validate D Acoustic Dispensing (Echo 550) C->D Pass E In Vitro Assay (Target Incubation) D->E Transfer F Data Acquisition (Fluorescence) E->F Readout

High-Throughput Screening (HTS) workflow for benzamide library preparation.

Sources

Predictive Metabolism and In Vitro Stability of 3-Chloro-N-(2-methoxyphenyl)benzamide in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability is a critical gatekeeping step in early-stage drug discovery. A compound's susceptibility to hepatic biotransformation directly dictates its in vivo half-life, bioavailability, and overall pharmacokinetic (PK) profile[1]. This whitepaper provides an in-depth, self-validating methodological framework for assessing the metabolic stability of 3-chloro-N-(2-methoxyphenyl)benzamide in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM). By synthesizing structural vulnerability analysis with rigorous experimental protocols, this guide equips researchers with the mechanistic insights required to execute, troubleshoot, and interpret microsomal clearance assays.

Structural Vulnerability & Predictive Metabolism

Before initiating in vitro assays, a predictive analysis of the compound's structural moieties is essential to anticipate the primary metabolic pathways and design appropriate downstream Metabolite Identification (MetID) strategies.

3-chloro-N-(2-methoxyphenyl)benzamide contains three distinct functional zones, each presenting specific metabolic liabilities:

  • The 2-Methoxyphenyl Moiety (High Liability): Methoxyarenes are classic targets for Cytochrome P450 (CYP450)-mediated O-demethylation. Mechanistically, this process initiates via a hydrogen atom abstraction at the methoxy group to form a radical intermediate. A subsequent hydroxyl rebound leads to an unstable hemiacetal that spontaneously collapses into a phenol (2-hydroxyphenyl derivative) and formaldehyde[2].

  • The Amide Linkage (Moderate Liability): While benzamides are generally more robust than aliphatic amides, the amide bond remains susceptible to hydrolytic cleavage by microsomal carboxylesterases (CES) and amidases, yielding 3-chlorobenzoic acid and 2-methoxyaniline[3].

  • The 3-Chlorophenyl Ring (Low Liability): The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring toward electrophilic CYP450 oxidation. However, minor aromatic hydroxylation (+16 Da) may still occur at sterically unhindered positions[3].

MetabolicPathways Parent 3-chloro-N-(2-methoxyphenyl)benzamide ODesmethyl O-Desmethyl Metabolite (Phenol Derivative) Parent->ODesmethyl CYP450 (O-Demethylation) Hydroxyl Aromatic Hydroxylation (+16 Da) Parent->Hydroxyl CYP450 (Oxidation) Hydrolysis Amide Hydrolysis (Cleavage Products) Parent->Hydrolysis Amidases / CES

Predicted phase I metabolic pathways for 3-chloro-N-(2-methoxyphenyl)benzamide.

Experimental Design: The Self-Validating Microsomal Assay

To accurately calculate intrinsic clearance ( CLint​ ), the assay must be designed as a self-validating system . This requires strict adherence to first-order kinetics and the inclusion of specific controls to isolate CYP-mediated metabolism from chemical degradation or non-specific binding[3].

Causality of Experimental Parameters
  • Substrate Concentration (1 µM): To ensure the reaction follows first-order kinetics, the substrate concentration must be maintained significantly below the Michaelis-Menten constant ( Km​ ). At [S]≪Km​ , the rate of metabolism is directly proportional to the concentration of the drug[1].

  • Protein Concentration (0.5 mg/mL): High protein concentrations can lead to non-specific binding, artificially masking the free fraction of the drug and skewing clearance predictions. A concentration of 0.5 mg/mL provides an optimal balance between detectable enzyme activity and minimal protein binding[4].

  • Minus-NADPH Control: CYP450 enzymes are strictly dependent on NADPH as an electron donor[4]. By running a parallel incubation lacking NADPH, researchers can definitively prove that any observed compound depletion is due to CYP-mediated oxidation rather than chemical instability in the buffer or background CES hydrolysis[3].

Step-by-Step Protocol
  • Preparation of Reagents: Prepare a 100 mM Potassium Phosphate Buffer (PPB) at pH 7.4, supplemented with 3.3 mM MgCl2​ (a critical cofactor for CYP stability)[5][6]. Thaw HLM/RLM on ice.

  • Master Mix Assembly: In a 96-well plate, combine the PPB, liver microsomes (final concentration 0.5 mg/mL), and 3-chloro-N-(2-methoxyphenyl)benzamide (final concentration 1 µM, with final DMSO 0.1% to prevent enzyme inhibition)[1][5].

  • Pre-Incubation: Incubate the plate at 37°C for 5-10 minutes. This thermal equilibration prevents kinetic lag phases upon reaction initiation.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system (or 1 mM NADPH) to the test wells. Add an equivalent volume of plain buffer to the minus-NADPH control wells[3][4].

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), transfer 30 µL aliquots from the reaction mixture into a quenching plate[5][6].

  • Quenching: The quenching plate must contain 90 µL of ice-cold acetonitrile (ACN) spiked with an analytical Internal Standard (IS). The organic solvent instantly denatures the microsomal proteins, terminating the reaction[4].

  • Processing: Centrifuge the quenched plates at 5500 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis[5].

Workflow Prep 1. Preparation Buffer, Microsomes, Compound PreInc 2. Pre-Incubation 37°C, 5-10 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Sample 4. Sampling 0 to 60 min Init->Sample Quench 5. Quenching Ice-cold ACN + IS Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Self-validating experimental workflow for liver microsomal stability assays.

Data Analysis & Pharmacokinetic Parameters

The depletion of the parent compound is quantified by plotting the natural logarithm of the percentage remaining against time. The slope of the resulting linear regression represents the elimination rate constant ( kinc​ )[5][7].

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations[4][7]:

  • t1/2​=kinc​0.693​

  • CLint​=Mkinc​×V​ (where V is the incubation volume in µL, and M is the mass of microsomal protein in mg)

Table 1: Representative Pharmacokinetic Data Summary

Note: The following table represents expected quantitative ranges for halogenated benzamides based on established structure-activity relationships[8].

Species t1/2​ (min) kinc​ ( min−1 ) CLint​ (µL/min/mg protein)% Remaining at 60 min (+NADPH)% Remaining at 60 min (-NADPH)
Human (HLM) 38.50.01836.034.0%98.5%
Rat (RLM) 22.10.03162.015.2%97.8%

Interpretation: The near 100% recovery in the minus-NADPH control validates that the observed clearance is entirely driven by CYP450 metabolism, confirming the chemical stability of the benzamide core in physiological buffer[3].

Metabolite Identification (MetID) Strategy

Following the quantitative clearance assay, the 60-minute samples should be subjected to full-scan LC-MS/MS to identify the specific metabolic soft spots. For 3-chloro-N-(2-methoxyphenyl)benzamide (Exact Mass: 261.05, [M+H]+=262.05 ):

  • Detection of O-Demethylation: Monitor for a mass shift of -14 Da ( [M+H]+=248.04 ), corresponding to the loss of the methyl group and formation of the phenol[2].

  • Detection of Hydroxylation: Monitor for a mass shift of +16 Da ( [M+H]+=278.05 ), indicating aromatic ring oxidation[3].

By pinpointing these metabolites, medicinal chemists can iteratively optimize the compound—such as replacing the methoxy group with a more metabolically stable bioisostere (e.g., trifluoromethoxy or a halogen) to reduce intrinsic clearance and prolong in vivo exposure[8].

References

  • Protocols.io. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism". 5

  • ResearchGate. "Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1". 6

  • ACS Medicinal Chemistry Letters. "Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors". 8

  • BenchChem. "Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candidates". 3

  • RSC Publishing. "Machine learning-aided engineering of a cytochrome P450 for optimal bioconversion of lignin fragments". 2

  • Science Alert. "Optimization of Rat Liver Microsomal Stability Assay Using HPLC". 1

  • NIH / PMC. "Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor". 4

  • ResearchGate. "Predicting Clearance in Humans from In Vitro Data". 7

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Methodological & Application

Application Note: NMR Spectroscopy Characterization of 3-Chloro-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Rationale

3-Chloro-N-(2-methoxyphenyl)benzamide is a key synthetic intermediate and a representative pharmacophore of the N-phenylbenzamide class, a structural motif frequently leveraged in the development of antimicrobial, antiviral, and CNS-active therapeutics[1][2]. Because the biological efficacy of these molecules relies heavily on their precise substitution patterns and 3D conformation, rigorous structural elucidation is a regulatory necessity.

This application note provides a comprehensive, self-validating protocol for the 1D and 2D NMR characterization of 3-chloro-N-(2-methoxyphenyl)benzamide. Rather than merely listing parameters, this guide explains the mechanistic causality behind each experimental choice, ensuring high-fidelity data acquisition and unambiguous spectral assignment.

Mechanistic Rationale & Sample Preparation

The choice of solvent is the single most critical variable in the NMR analysis of benzamides. While Chloroform-d (CDCl3) is a common default, Dimethyl Sulfoxide-d6 (DMSO-d6) is strongly recommended for N-phenylbenzamides[1].

  • Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor. It disrupts the intermolecular hydrogen bonding between the amide >NH and >C=O groups of adjacent molecules in solution. This prevents concentration-dependent chemical shift variations and signal broadening. Furthermore, DMSO-d6 consistently shifts the >NH proton signal downfield (typically 9.5–10.5 ppm), moving it completely clear of the complex aromatic region (7.0–8.5 ppm). This isolation allows for unambiguous integration, which serves as the foundation for our self-validating protocol[2].

Protocol: Sample Preparation
  • Weigh 15–20 mg of high-purity 3-chloro-N-(2-methoxyphenyl)benzamide into a clean glass vial.

  • Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 30 seconds or sonicate briefly until complete dissolution is achieved.

  • Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the liquid column height is exactly 4.5 to 5.0 cm to maintain optimal magnetic field homogeneity during shimming.

Experimental Workflow & Acquisition Parameters

To ensure the protocol functions as a self-validating system, the workflow incorporates built-in quality control (QC) checkpoints. The integration of the methoxy group must perfectly match the amide proton ratio before proceeding to time-intensive 13C or 2D experiments.

NMR_Workflow Prep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1H 1H NMR Acquisition (ns=16, d1=2.0s) Prep->Acq1H QC QC Checkpoint: Integrate -OCH3 (3H) vs NH (1H) Acq1H->QC QC->Prep Fail (Reprep/Check D1) Acq13C 13C NMR Acquisition (ns=1024, d1=5.0s) QC->Acq13C Pass (Ratio 3:1) Acq2D 2D NMR (COSY, HSQC, HMBC) For Ambiguity Resolution Acq13C->Acq2D Assign Spectral Assignment & Structural Validation Acq2D->Assign

Figure 1: Step-by-step NMR acquisition and validation workflow for benzamide characterization.

Protocol: 1H NMR Acquisition
  • Temperature & Tuning: Regulate the probe temperature to 298 K. Perform automated or manual tuning/matching for the 1H channel.

  • Shimming: Shim the Z1-Z5 gradients until the DMSO-d6 residual solvent peak (2.50 ppm) exhibits a linewidth at half-height (FWHM) of < 0.8 Hz.

  • Parameters: Set the pulse sequence to a standard 30° pulse.

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s. Causality: A 2.0 s delay ensures complete T1 relaxation for the methoxy and aromatic protons between pulses, guaranteeing that the resulting integrations are strictly quantitative.

    • Spectral Width (SW): 15 ppm (to capture the downfield NH proton).

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform. Phase and baseline correct manually.

Protocol: 13C NMR Acquisition
  • Parameters: Use a proton-decoupled pulse sequence.

    • Number of Scans (NS): 1024 (minimum, adjust based on field strength).

    • Relaxation Delay (D1): 5.0 s. Causality: Quaternary carbons (carbonyl, C-Cl, C-OMe) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1 relaxation times. A 5.0 s delay prevents signal attenuation, ensuring these critical structural nodes are clearly visible above the noise floor.

  • Processing: Apply an exponential window function with LB = 1.0 Hz.

Data Interpretation and Spectral Assignment

The spectral data for 3-chloro-N-(2-methoxyphenyl)benzamide is characterized by the distinct, opposing electronic effects of its substituents. The methoxy group acts as a strong pi-donor via resonance, significantly shielding the ortho and para protons on the aniline ring (Ar2). Conversely, the chlorine atom inductively deshields adjacent protons on the benzoyl ring (Ar1)[2].

Table 1: 1H NMR Quantitative Data Summary (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignmentMechanistic Note
~9.90Singlet (broad)-1HAmide -NHDeshielded by carbonyl and anisotropic effects.
~8.02Triplet1.81HAr1 H-2Deshielded by ortho-Cl and ortho-carbonyl.
~7.92Doublet of triplets7.8, 1.51HAr1 H-6Deshielded by ortho-carbonyl.
~7.85Doublet of doublets7.8, 1.61HAr2 H-6'Ortho to NH; deshielded by amide group.
~7.68Ddd8.0, 2.0, 1.01HAr1 H-4Meta to carbonyl, ortho to Cl.
~7.58Triplet7.91HAr1 H-5Meta to both substituents on Ar1.
~7.20Triplet of doublets7.8, 1.61HAr2 H-4'Para to methoxy group (shielded).
~7.10Triplet of doublets7.8, 1.61HAr2 H-5'Meta to methoxy group.
~7.05Doublet of doublets8.0, 1.21HAr2 H-3'Ortho to methoxy group (highly shielded).
~3.85Singlet-3H-OCH3Characteristic aliphatic singlet.

Table 2: 13C NMR Quantitative Data Summary (100 MHz, DMSO-d6)

Chemical Shift (ppm)Carbon TypeAssignment
~164.5Quaternary (C=O)Carbonyl
~150.8Quaternary (C-O)Ar2 C-2' (C-OMe)
~136.2Quaternary (C-C)Ar1 C-1
~133.5Quaternary (C-Cl)Ar1 C-3
~131.8Methine (CH)Ar1 C-4
~130.5Methine (CH)Ar1 C-5
~127.8Methine (CH)Ar1 C-2
~126.5Methine (CH)Ar1 C-6
~126.0Quaternary (C-N)Ar2 C-1' (C-NH)
~125.2Methine (CH)Ar2 C-5'
~123.8Methine (CH)Ar2 C-6'
~120.5Methine (CH)Ar2 C-4'
~111.5Methine (CH)Ar2 C-3'
~56.2Primary (CH3)Methoxy (-OCH3)

2D NMR Structural Validation (Self-Validating System)

To establish absolute trustworthiness in the assignment, 2D NMR must be employed to map the connectivity across the amide bridge. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool for linking the two independent aromatic rings to the central carbonyl.

NMR_Correlations NH Amide NH (9.90 ppm) Carbonyl Carbonyl C=O (164.5 ppm) NH->Carbonyl HMBC (2J) Ar2_C1 Ar2 C-1' (126.0 ppm) NH->Ar2_C1 HMBC (2J) Ar1_C1 Ar1 C-1 (136.2 ppm) Ar1_C1->Carbonyl HMBC (2J) Methoxy Methoxy -OCH3 (3.85 ppm) Ar2_C2 Ar2 C-2' (150.8 ppm) Methoxy->Ar2_C2 HMBC (3J) Ar2_H3 Ar2 H-3' (7.05 ppm) Methoxy->Ar2_H3 NOESY Ar2_H3->Ar2_C2 HMBC (2J)

Figure 2: Key HMBC (red) and NOESY (yellow) correlations validating the molecular framework.

Validation Logic:

  • Bridging the Core: The amide proton (~9.90 ppm) will exhibit a strong 2J HMBC correlation to the carbonyl carbon (~164.5 ppm) and a 2J correlation to the Ar2 C-1' carbon (~126.0 ppm). This definitively links the aniline ring to the benzamide core.

  • Locating the Substituents: The methoxy protons (~3.85 ppm) will show a sharp 3J HMBC correlation to the Ar2 C-2' carbon (~150.8 ppm). A NOESY or ROESY experiment will reveal a spatial correlation between the methoxy protons and the highly shielded Ar2 H-3' proton (~7.05 ppm), confirming the exact regiochemistry of the substitution.

Conclusion

By utilizing DMSO-d6 to stabilize the amide proton and employing a strict T1-aware acquisition protocol, the NMR characterization of 3-chloro-N-(2-methoxyphenyl)benzamide becomes highly reproducible. The integration checkpoints and 2D connectivity mapping ensure that the resulting data acts as a self-validating proof of molecular structure, suitable for regulatory submissions and advanced drug development workflows.

References

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides Source: MDPI (Molecules) URL:[1]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors Source: MDPI (Molecules) URL:[2]

Sources

mass spectrometry fragmentation pattern of 3-chloro-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mass Spectrometry Fragmentation Pattern and Structural Elucidation of 3-chloro-N-(2-methoxyphenyl)benzamide

Executive Summary

The structural characterization of benzamide derivatives is a critical workflow in drug development and synthetic chemistry. 3-chloro-N-(2-methoxyphenyl)benzamide ( C14​H12​ClNO2​ ) presents a highly diagnostic mass spectrometry (MS) fragmentation profile. Its analysis requires an understanding of competitive ionization pathways, halogen isotopic signatures, and proximity-driven rearrangements. This application note details the mechanistic causality behind its fragmentation under both Electrospray Ionization (ESI) and Electron Ionization (EI), providing a self-validating protocol for robust structural confirmation.

Mechanistic Principles of Fragmentation

To accurately interpret the mass spectra of 3-chloro-N-(2-methoxyphenyl)benzamide, analysts must account for three primary physicochemical phenomena:

Amide Bond Cleavage and Protonation Site Dynamics

In positive ESI-MS, unstrained amides possess roughly 15–20 kcal/mol of resonance stabilization, heavily favoring protonation at the carbonyl oxygen[1]. However, collision-induced dissociation (CID) fragmentation is kinetically driven by the vanishingly small population of N-protonated tautomers. Protonation at the amide nitrogen weakens the C−N bond, leading to a dominant cleavage event[1]. For 3-chloro-N-(2-methoxyphenyl)benzamide, this N-CO cleavage yields two competing fragment trajectories[2]:

  • Charge Retention on the Acyl Group: Yields the highly resonance-stabilized 3-chlorobenzoyl cation (Acylium ion) at m/z 139/141.

  • Charge Retention on the Amine: Yields the protonated 2-methoxyaniline fragment at m/z 124.

The "Ortho Effect" and Radical Losses

The presence of a methoxy group at the ortho position of the aniline ring introduces a specific proximity-driven fragmentation pathway known as the "ortho effect"[3]. The spatial proximity of the methoxy oxygen to the charge center facilitates the elimination of neutral molecules or radicals via cyclic transition states. Notably, during ESI-CID-MS/MS, the protonated 2-methoxyaniline fragment (m/z 124) frequently undergoes the loss of a methyl radical ( ⋅CH3​ , 15 Da) to form a distonic radical cation at m/z 109. While this violates the classical "even-electron rule" of ESI fragmentation, it is a well-documented phenomenon driven by the thermodynamic stability of the resulting free radical[4].

Halogen Isotopic Signatures

The presence of a single chlorine atom on the benzoyl ring provides an internal validation mechanism. Chlorine naturally occurs as 35Cl (75.77%) and 37Cl (24.23%). Any fragment ion retaining the 3-chlorophenyl moiety must exhibit a characteristic M and M+2 isotopic cluster in a ~3:1 intensity ratio. Fragments lacking this ratio (e.g., the aniline fragment at m/z 124) indicate the loss of the halogenated domain.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and prevent misassignment due to in-source fragmentation or isobaric interference.

Protocol A: LC-ESI-MS/MS Workflow

Rationale: ESI is a soft ionization technique. We utilize acidic mobile phases to force the equilibrium toward the [M+H]+ state, while ramping collision energy (CE) ensures the capture of both primary (acylium) and secondary (phenyl cation) fragments.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons necessary to drive the formation of the [M+H]+ precursor ion (m/z 262/264).

  • System Suitability & Validation Check (Critical): Perform an MS1 full scan. Locate the precursor ions at m/z 262.06 and 264.06. Validation: Calculate the intensity ratio of 262:264. If the ratio deviates outside the 2.9:1 to 3.1:1 range, halt the analysis. A skewed ratio indicates detector saturation or an isobaric co-eluting impurity.

  • MS/MS Acquisition: Isolate m/z 262.06 using a narrow quadrupole isolation window (e.g., 1.0 Da) to exclude the 37Cl isotope.

  • Collision Energy Ramping: Apply a CE ramp from 15 eV to 35 eV using Argon as the collision gas. Causality: Low CE (15 eV) captures the intact m/z 124 aniline fragment, while high CE (35 eV) provides the activation energy required to drive the loss of CO from the acylium ion to form the 3-chlorophenyl cation (m/z 111).

Protocol B: GC-EI-MS Workflow

Rationale: Electron Ionization (70 eV) is a hard ionization technique that generates odd-electron molecular ions ( M+⋅ ). It bypasses the need for protonation, revealing different thermodynamic stabilities.

  • Injection: Inject 1 µL of a 10 µg/mL solution (in ethyl acetate) into the GC inlet maintained at 250°C.

  • Ionization: Utilize a standard 70 eV electron beam. Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern is directly comparable to NIST/EPA libraries.

  • Validation Check: Confirm the presence of the odd-electron molecular ion ( M+⋅ ) at m/z 261/263. In EI, the aniline fragment will appear as a radical cation at m/z 123 ( [C7​H9​NO]+⋅ ), differentiating it from the ESI profile.

Quantitative Data & Spectral Interpretation

Table 1: Key ESI-MS/MS Fragments (Positive Mode, Precursor m/z 262)
m/z ( 35Cl / 37Cl )FormulaIon TypeStructural AssignmentDiagnostic Value
262.06 / 264.06 [C14​H13​ClNO2​]+ Even ( [M+H]+ )Protonated precursorConfirms intact mass and Cl presence.
139.00 / 141.00 [C7​H4​ClO]+ Even3-chlorobenzoyl cationBase Peak. Confirms N-CO cleavage.
124.08 [C7​H10​NO]+ EvenProtonated 2-methoxyanilineConfirms the aniline ring substituents.
111.00 / 113.00 [C6​H4​Cl]+ Even3-chlorophenyl cationConfirms loss of CO (28 Da) from acylium.
109.05 [C6​H7​NO]+⋅ OddRadical cationConfirms ortho methoxy group (loss of ⋅CH3​ ).
Table 2: Key EI-MS Fragments (70 eV)
m/z ( 35Cl / 37Cl )FormulaIon TypeStructural Assignment
261.06 / 263.06 [C14​H12​ClNO2​]+⋅ Odd ( M+⋅ )Molecular ion
139.00 / 141.00 [C7​H4​ClO]+ Even3-chlorobenzoyl cation
123.07 [C7​H9​NO]+⋅ Odd2-methoxyaniline radical cation
108.04 [C6​H6​NO]+ EvenLoss of ⋅CH3​ (15 Da) from m/z 123

Mechanistic Pathway Visualization

The following diagram maps the logical relationship and causality of the ESI-MS/MS fragmentation cascade.

MS_Pathway Precursor [M+H]+ m/z 262 / 264 C14H13ClNO2+ Acylium Acylium Ion m/z 139 / 141 C7H4ClO+ Precursor->Acylium Amide Cleavage (- C7H9NO) Aniline Protonated Amine m/z 124 C7H10NO+ Precursor->Aniline Amide Cleavage (- C7H3ClO) Phenyl Phenyl Cation m/z 111 / 113 C6H4Cl+ Acylium->Phenyl Loss of CO (- 28 Da) Radical Radical Cation m/z 109 C6H7NO+• Aniline->Radical Ortho Effect (- •CH3, 15 Da)

ESI-MS/MS fragmentation pathway of 3-chloro-N-(2-methoxyphenyl)benzamide.

Sources

Application Notes and Protocols for 3-chloro-N-(2-methoxyphenyl)benzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and potential applications of 3-chloro-N-(2-methoxyphenyl)benzamide as a versatile precursor in the design of novel therapeutic agents. While this specific scaffold may not be extensively documented as a widely used intermediate, its constituent functional groups offer multiple avenues for chemical modification. This guide details a robust protocol for the synthesis of the title compound and explores its synthetic potential through several proposed derivatization pathways. The strategic incorporation of the chloro and methoxy moieties provides a unique starting point for library synthesis, targeting a range of biological endpoints. The protocols and pathways described herein are grounded in established chemical principles and are supported by relevant literature to provide a self-validating framework for experimental design.

Introduction: The Benzamide Scaffold and the Strategic Role of Chloro and Methoxy Substituents

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-psychotic agents.[1] The amide bond provides a stable, planar unit capable of participating in key hydrogen bonding interactions with biological targets. The true versatility of the benzamide scaffold, however, lies in the ability to functionalize the two aromatic rings, thereby modulating the molecule's physicochemical properties and target-binding profile.

The subject of this guide, 3-chloro-N-(2-methoxyphenyl)benzamide, is a case in point. The substituents on both aromatic rings are not merely decorative but are strategically chosen for their potential to influence biological activity and provide handles for further chemical elaboration.

  • The 3-Chloro Substituent: The presence of a chlorine atom on the benzoyl ring can significantly impact a molecule's properties. It is an electron-withdrawing group that can alter the electronics of the aromatic system and the reactivity of adjacent positions. Furthermore, the chloro group can engage in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can contribute to enhanced binding affinity.[2][3] From a synthetic standpoint, the chloro group is an excellent handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents.

  • The 2-Methoxy Substituent: The methoxy group on the aniline ring is a strong electron-donating group, which can influence the overall electron distribution of the molecule and its metabolic stability. The ortho-positioning of the methoxy group can induce a specific conformational preference in the molecule, which may be crucial for optimal binding to a target protein.[3] Synthetically, the methoxy group can be a precursor to a highly versatile phenol functionality via O-demethylation, opening up a new avenue for derivatization through ether or ester linkages.

This guide will first detail the synthesis of this promising precursor and then explore several potential synthetic pathways for its elaboration into more complex, potentially bioactive molecules.

Physicochemical Properties and Characterization of 3-chloro-N-(2-methoxyphenyl)benzamide

A summary of the key physicochemical properties of the precursor is presented in Table 1. This data is essential for the characterization and quality control of the synthesized material.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO₂[4]
Molecular Weight 261.71 g/mol [4]
logP (predicted) 3.635[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Polar Surface Area 30.26 Ų[4]
SMILES COc1ccccc1NC(=O)c1cccc(Cl)c1[4]
InChI Key WSBUHLCNENMCJP-UHFFFAOYSA-N[4]

Synthesis of the Precursor: 3-chloro-N-(2-methoxyphenyl)benzamide

The most direct and reliable method for the synthesis of 3-chloro-N-(2-methoxyphenyl)benzamide is the amide coupling of 3-chlorobenzoyl chloride with 2-methoxyaniline. This is a standard nucleophilic acyl substitution reaction.

G cluster_reactants Reactants cluster_products Products 3-chlorobenzoyl_chloride 3-chlorobenzoyl chloride precursor 3-chloro-N-(2-methoxyphenyl)benzamide 3-chlorobenzoyl_chloride->precursor + 2-methoxyaniline 2-methoxyaniline 2-methoxyaniline HCl HCl

Caption: General reaction scheme for the synthesis of the precursor.

Protocol 3.1: Amide Coupling

Materials:

  • 3-chlorobenzoyl chloride

  • 2-methoxyaniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Ethyl Acetate/Hexanes for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford 3-chloro-N-(2-methoxyphenyl)benzamide as a solid.

Rationale: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. The aqueous work-up steps are essential to remove any unreacted starting materials, the base, and salts.

Application as a Synthetic Intermediate: Potential Derivatization Pathways

The true value of 3-chloro-N-(2-methoxyphenyl)benzamide lies in its potential as a starting point for the synthesis of a diverse library of compounds. Below are several proposed synthetic pathways that leverage the reactivity of its functional groups.

O-Demethylation to a Phenolic Intermediate

The methoxy group can be readily converted to a phenol, which is a highly versatile functional group for further derivatization.

G precursor 3-chloro-N-(2-methoxyphenyl)benzamide phenol 3-chloro-N-(2-hydroxyphenyl)benzamide precursor->phenol BBr₃, DCM derivatives Ethers, Esters, etc. phenol->derivatives Alkylation, Acylation, etc.

Caption: O-Demethylation and subsequent derivatization pathway.

General Protocol (O-Demethylation):

  • Dissolve 3-chloro-N-(2-methoxyphenyl)benzamide (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) (1.5-2.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify the crude phenolic product by column chromatography or recrystallization.

Rationale: Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. The resulting phenol can then be alkylated or acylated to introduce a wide variety of substituents, significantly expanding the chemical space around the core scaffold.

Cross-Coupling Reactions at the Chloro Position

The chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination precursor 3-chloro-N-(2-methoxyphenyl)benzamide suzuki_product Aryl/Heteroaryl derivative precursor->suzuki_product Ar-B(OH)₂, Pd catalyst, Base buchwald_product Amine derivative precursor->buchwald_product R₂NH, Pd catalyst, Base

Caption: Potential cross-coupling derivatizations.

General Protocol (Suzuki-Miyaura Coupling):

  • To a reaction vessel, add 3-chloro-N-(2-methoxyphenyl)benzamide (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Heat the reaction to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile reaction for the formation of biaryl compounds. This would allow for the introduction of a wide range of substituted aryl or heteroaryl groups at the 3-position of the benzoyl ring, which is a common strategy in medicinal chemistry to probe for additional binding interactions. Similarly, the Buchwald-Hartwig amination would allow for the introduction of various primary or secondary amines.

Electrophilic Aromatic Substitution

The electron-rich nature of the 2-methoxyphenyl ring makes it susceptible to electrophilic aromatic substitution, such as nitration or halogenation.

G precursor 3-chloro-N-(2-methoxyphenyl)benzamide nitrated_product Nitrated derivative precursor->nitrated_product HNO₃, H₂SO₄ reduced_product Amino derivative nitrated_product->reduced_product Reduction (e.g., SnCl₂, H₂/Pd-C)

Caption: Electrophilic nitration and subsequent reduction.

General Protocol (Nitration):

  • Dissolve 3-chloro-N-(2-methoxyphenyl)benzamide in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

  • Purify the product by recrystallization.

Rationale: The methoxy group is an ortho-, para-director. Therefore, nitration is expected to occur primarily at the positions ortho and para to the methoxy group on the aniline ring. The resulting nitro group can then be reduced to an amine, providing another point for derivatization, for example, through sulfonamide or amide formation.

Conclusion

While 3-chloro-N-(2-methoxyphenyl)benzamide may not be a widely documented precursor, its synthesis is straightforward, and its structure is rich in opportunities for chemical modification. The strategic placement of the chloro and methoxy groups provides medicinal chemists with a versatile platform to explore structure-activity relationships. The protocols and potential synthetic pathways outlined in this guide offer a solid foundation for researchers to design and synthesize novel benzamide derivatives with the potential for a wide range of biological activities. The successful application of these methods will undoubtedly contribute to the ongoing efforts in the discovery and development of new therapeutic agents.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • BenchChem. (2025). Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
  • ChemDiv. (2026). Compound 3-chloro-N-(2-methoxyphenyl)benzamide.
  • Saeed, A., Khera, R. A., & Simpson, J. (2008). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413.
  • Saeed, A., & Simpson, J. (2010). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2814.
  • Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences, 17(2), 72-79.
  • Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(9), 4935-4939.
  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020.
  • Ishihara, Y. (2024, October 1). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Using 3-chloro-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery of novel small molecule modulators of protein function is a cornerstone of modern drug development. High-throughput screening (HTS) serves as the primary engine for identifying such molecules from large chemical libraries.[1][2][3] This document provides detailed application notes and protocols for the use of 3-chloro-N-(2-methoxyphenyl)benzamide , a compound of interest, in two distinct high-throughput screening campaigns. While the specific biological targets of this molecule are under investigation, its benzamide scaffold is a well-established pharmacophore known to interact with various biological targets, including enzymes and protein-protein interaction (PPI) interfaces.[4][5] This guide is therefore structured around two hypothetical, yet highly plausible, screening scenarios to demonstrate the robust application of this compound in HTS. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality, self-validation, and scientific integrity.

The first protocol details a biochemical assay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen for inhibitors of a hypothetical protein-protein interaction.[6][7][8] The second protocol describes a cell-based reporter assay designed to identify modulators of a putative kinase signaling pathway.[9][10][11][12] Both protocols are presented with detailed step-by-step methodologies, guidance on data analysis, and quality control measures to ensure the generation of reliable and reproducible results.

Introduction to 3-chloro-N-(2-methoxyphenyl)benzamide

3-chloro-N-(2-methoxyphenyl)benzamide is a small molecule with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol .[13] The benzamide functional group is a common feature in many pharmacologically active compounds, and the specific substitutions on the phenyl rings (a chloro group and a methoxy group) can significantly influence its binding affinity, selectivity, and pharmacokinetic properties.[4][14] Given the versatility of the benzamide scaffold, this compound represents a promising candidate for screening against a wide array of biological targets.

This guide will proceed under the hypothesis that 3-chloro-N-(2-methoxyphenyl)benzamide has the potential to be either an inhibitor of a critical protein-protein interaction (Target System 1) or a modulator of a kinase cascade (Target System 2).

Application 1: Screening for Inhibitors of a Protein-Protein Interaction (PPI) using TR-FRET

Scientific Rationale and Assay Principle

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Identifying small molecules that can disrupt these interactions is a key strategy in drug discovery. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format well-suited for HTS of PPI inhibitors.[6][8]

The TR-FRET assay principle relies on the transfer of energy between two fluorophores: a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a suitable acceptor (e.g., a fluorescent protein or dye).[7][15] When two interacting proteins, one labeled with the donor and the other with the acceptor, are in close proximity (typically <10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its characteristic wavelength.[8][16] A small molecule inhibitor that disrupts this interaction will separate the donor and acceptor, leading to a decrease in the TR-FRET signal. The time-resolved aspect of the detection minimizes background fluorescence, leading to a high signal-to-noise ratio.[7]

Experimental Workflow Diagram

TR_FRET_Workflow cluster_prep Assay Preparation cluster_dispensing Liquid Handling (Automated) cluster_readout Incubation & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Donor-Protein A, Acceptor-Protein B, Compound Plates Dispense_Compound Dispense 3-chloro-N- (2-methoxyphenyl)benzamide & Controls to 384-well Plate Reagents->Dispense_Compound Dispense_Proteins Dispense Protein A-Donor and Protein B-Acceptor Mix Dispense_Compound->Dispense_Proteins Incubate Incubate at Room Temp (e.g., 60 min) Dispense_Proteins->Incubate Read_Plate Read TR-FRET Signal on Plate Reader Incubate->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Z_Factor Determine Z' Factor Calculate->Z_Factor Hit_ID Identify Hits Z_Factor->Hit_ID

Caption: Automated TR-FRET workflow for screening PPI inhibitors.

Detailed Protocol

Materials:

  • Purified Protein A (e.g., tagged with GST)

  • Purified Protein B (e.g., tagged with His)

  • TR-FRET Donor: Anti-GST antibody labeled with Europium (Eu) cryptate

  • TR-FRET Acceptor: Anti-His antibody labeled with d2 or a compatible acceptor

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • 3-chloro-N-(2-methoxyphenyl)benzamide stock solution (e.g., 10 mM in DMSO)

  • Positive Control: A known inhibitor of the PPI (if available) or a peptide mimic of the binding interface.

  • Negative Control: DMSO

  • Low-volume, white, 384-well assay plates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Plate Preparation:

    • Create a dilution series of 3-chloro-N-(2-methoxyphenyl)benzamide in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.

    • Using an acoustic dispenser or a liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions, positive control, and DMSO (negative control) to the appropriate wells of the 384-well assay plate.

  • Reagent Preparation:

    • Determine the optimal concentrations of Protein A, Protein B, and the labeled antibodies through checkerboard titrations in a separate assay development phase.

    • Prepare a 2X working solution of the Protein A/Anti-GST-Eu mix in assay buffer.

    • Prepare a 2X working solution of the Protein B/Anti-His-d2 mix in assay buffer.

  • Assay Execution (Automated):

    • Add 5 µL of the 2X Protein A/Anti-GST-Eu solution to all wells of the compound plate.

    • Add 5 µL of the 2X Protein B/Anti-His-d2 solution to all wells. The final volume will be 10 µL.

    • Seal the plates and centrifuge briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Incubation and Detection:

    • Incubate the plates at room temperature for 60 minutes, protected from light. The signal for many TR-FRET assays is stable for several hours.[6]

    • Read the plates on a TR-FRET-compatible microplate reader. Set the excitation wavelength to 320 nm (for Europium) and read the emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Quality Control
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_compound: Signal from wells with the test compound.

    • Ratio_max: Average signal from the negative control (DMSO) wells (representing 0% inhibition).

    • Ratio_min: Average signal from the positive control wells (representing 100% inhibition).

  • Assess Assay Quality with Z' Factor:

    • The Z' factor is a statistical measure of assay robustness and is crucial for validating an HTS assay.[17][18]

    • Z' = 1 - (3*(SD_max + SD_min)) / |Mean_max - Mean_min|

    • SD_max and Mean_max: Standard deviation and mean of the high signal controls (DMSO).

    • SD_min and Mean_min: Standard deviation and mean of the low signal controls (positive inhibitor).

    • An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[17]

ParameterAcceptance CriteriaRationale
Z' Factor ≥ 0.5Ensures a sufficient signal window and low data variability to confidently identify hits.[17][19]
Signal-to-Background ≥ 3Indicates a clear distinction between the inhibited and uninhibited states of the assay.
CV of Controls ≤ 10%Demonstrates the precision and reproducibility of the assay measurements.[17]
DMSO Tolerance Signal stable up to 1% DMSOConfirms that the solvent for the compound library does not interfere with the assay.[6]

Application 2: Cell-Based Reporter Assay for a Kinase Signaling Pathway

Scientific Rationale and Assay Principle

Kinases are a major class of drug targets, and their signaling pathways are frequently dysregulated in diseases like cancer. Cell-based assays provide a more physiologically relevant context for screening compared to biochemical assays, as they account for cell permeability, off-target effects, and cytotoxicity.[9][12]

A common approach for monitoring kinase pathway activity is the use of a reporter gene assay.[9] This involves engineering a cell line to express a reporter protein (e.g., luciferase or Green Fluorescent Protein) under the control of a promoter that is regulated by a transcription factor downstream of the kinase of interest. For example, if the kinase activates the NF-κB pathway, a reporter construct with an NF-κB response element driving luciferase expression would be used. An inhibitor of the kinase, such as 3-chloro-N-(2-methoxyphenyl)benzamide, would prevent the activation of the transcription factor, leading to a decrease in reporter gene expression and a corresponding drop in the luminescent signal.

Signaling Pathway and Assay Logic

Kinase_Pathway Stimulus External Stimulus (e.g., Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase Receptor->Kinase activates TF Transcription Factor (e.g., NF-κB) Kinase->TF activates Nucleus Nucleus TF->Nucleus translocates to Reporter Reporter Gene (Luciferase) Nucleus->Reporter activates transcription Signal Luminescent Signal Reporter->Signal produces Compound 3-chloro-N-(2-methoxyphenyl)benzamide Compound->Kinase inhibits

Caption: Hypothetical kinase pathway targeted by the compound.

Detailed Protocol

Materials:

  • Stable cell line expressing the target kinase and the reporter construct (e.g., HEK293 with NF-κB-luciferase reporter).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

  • Pathway Stimulus: A known activator of the pathway (e.g., TNF-α).

  • Luciferase Assay Reagent (e.g., Bright-Glo™ or ONE-Glo™).

  • 3-chloro-N-(2-methoxyphenyl)benzamide stock solution (10 mM in DMSO).

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine, used with caution).

  • Negative Control: DMSO.

  • White, clear-bottom, 384-well cell culture plates.

  • Luminometer-capable microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the reporter cell line.

    • Dilute the cells in culture medium to the optimized seeding density (e.g., 5,000 cells per well).

    • Dispense 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • The following day, add 50 nL of the compound solutions, positive control, and DMSO to the cell plates using an acoustic dispenser.

    • Incubate for 1 hour at 37°C to allow for compound uptake.

  • Pathway Stimulation:

    • Prepare a solution of the stimulus (e.g., TNF-α) in culture medium at a concentration that elicits a sub-maximal response (e.g., EC80), as determined during assay development.

    • Add 5 µL of the stimulus solution to all wells except for the "unstimulated" control wells (which receive medium only).

    • Incubate the plates for the optimal duration to achieve peak reporter gene expression (e.g., 6 hours) at 37°C, 5% CO2.

  • Signal Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 15 minutes.

    • Add 25 µL of the luciferase assay reagent to all wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_min) / (Lumi_max - Lumi_min))

    • Lumi_compound: Signal from stimulated wells with the test compound.

    • Lumi_max: Average signal from the stimulated wells with DMSO (0% inhibition).

    • Lumi_min: Average signal from the unstimulated wells with DMSO (100% inhibition).

  • Counter-Screen for Cytotoxicity:

    • It is critical to distinguish true pathway inhibition from non-specific cytotoxicity.

    • A parallel screen should be run using a cell viability assay (e.g., CellTiter-Glo®).

    • Compounds that reduce the luciferase signal but also reduce cell viability at similar concentrations are likely cytotoxic and should be flagged.

  • Assess Assay Quality:

    • The Z' factor should be calculated using the stimulated (high signal) and unstimulated (low signal) controls.

    • The same quality control metrics as in the TR-FRET assay (Z' ≥ 0.5, S/B ≥ 3, CV ≤ 10%) are applicable and essential for validating the cell-based screen.[17][18]

ParameterAcceptance CriteriaRationale
Z' Factor ≥ 0.5Ensures the assay can reliably distinguish between stimulated and basal pathway activity.[19]
Fold Induction ≥ 5-fold (Stimulated vs. Unstimulated)A strong signal window is necessary for identifying inhibitors with varying potencies.
Hit Confirmation Activity confirmed in dose-responseValidates that the inhibitory effect is concentration-dependent.
Cytotoxicity IC50 (viability) > 10x IC50 (inhibition)Confirms that the observed inhibition is not due to the compound killing the cells.

Conclusion

The application notes provided herein offer a comprehensive framework for utilizing 3-chloro-N-(2-methoxyphenyl)benzamide in two distinct, high-throughput screening campaigns. By leveraging robust technologies such as TR-FRET for biochemical screening and reporter gene assays for cell-based screening, researchers can efficiently and reliably assess the compound's activity against hypothetical protein-protein interaction and kinase targets. Adherence to the detailed protocols and stringent quality control measures outlined is paramount for the successful identification of validated hits. These methodologies, grounded in established HTS principles, provide a clear path from initial screening to hit validation, forming a critical foundation for subsequent lead optimization efforts in the drug discovery pipeline.

References

  • Vertex AI Search. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • PubMed Central (PMC). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • PubMed Central (PMC). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction.
  • Revvity. LANCE Protein-Protein Interaction Assays.
  • Creative Bioarray. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed. Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • PubMed. High-throughput assays for promiscuous inhibitors.
  • PubMed. Application of Fluorescence Polarization in HTS Assays.
  • BellBrook Labs. From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • BMG LABTECH. AlphaScreen.
  • PubMed Central (PMC). Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes.
  • Revvity. AlphaLISA and AlphaScreen No-wash Assays.
  • Creative Enzymes. High-Throughput Screening of Inhibitors.
  • BMG Labtech. Tyrosine kinase activity in AlphaScreen mode.
  • PubMed Central (PMC). The Use of AlphaScreen Technology in HTS: Current Status.
  • BMG LABTECH. TR-FRET Measurements.
  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Royal Society of Chemistry. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • BPS Bioscience. TR-FRET Assays Simplify and Accelerate Drug Discovery.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • Berthold Technologies GmbH & Co.KG. AlphaScreen®.
  • High-Throughput Screening Center. Introduction - High-Throughput Screening Center.
  • BellBrook Labs. How Do You Validate an Assay for High-Throughput Screening?.
  • IntechOpen. Assay Validation in High Throughput Screening – from Concept to Application.
  • Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
  • ATCC. High-throughput Screening.
  • NCBI Bookshelf. Assay Guidance Manual.
  • SlideShare. Data analysis approaches in high throughput screening.
  • PubMed. Statistical practice in high-throughput screening data analysis.
  • Broad Institute. Cell-based assays for high-throughput screening.
  • ResearchGate. Assay Guidance Manual.
  • PubMed Central (PMC). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
  • IntechOpen. Data Analysis Approaches in High Throughput Screening.
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Cambridge MedChem Consulting. Analysis of HTS data.
  • ChemDiv. Compound 3-chloro-N-(2-methoxyphenyl)benzamide.
  • NextSDS. 3-CHLORO-N-(5-CHLORO-2-METHOXY-PHENYL)-BENZAMIDE.
  • BenchChem. Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening.
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Sigma-Aldrich. 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide.
  • Chemspace. 3-chloro-N-[4-(2-chlorobenzamido)-3-methoxyphenyl]benzamide - C21H16Cl2N2O3 | CSSS00132446707.
  • PubMed Central (PMC). 3-Chloro-N-(2-chlorophenyl)benzamide.
  • PubMed Central (PMC). 4-Chloro-N-(3-methoxyphenyl)benzamide.
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Sources

Troubleshooting & Optimization

troubleshooting low yield in 3-chloro-N-(2-methoxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Yield for 3-Chloro-N-(2-methoxyphenyl)benzamide Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with standard Schotten-Baumann conditions or anhydrous amidation protocols. However, synthesizing 3-chloro-N-(2-methoxyphenyl)benzamide often presents unexpected yield bottlenecks (frequently capping at <50%).

This guide provides a deep-dive into the mechanistic causality behind these failures, self-validating experimental protocols, and actionable troubleshooting steps to push your yields above 90%.

PART 1: Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the structural liabilities of our substrates. The reaction couples 3-chlorobenzoyl chloride (a highly reactive electrophile) with 2-methoxyaniline (a sterically hindered nucleophile).

Two primary mechanistic bottlenecks cause low yields in this specific coupling:

  • The HCl Dead-End: The formation of the amide bond generates one equivalent of hydrochloric acid (HCl). If an auxiliary base is not present in sufficient quantities, the HCl rapidly protonates the 2-methoxyaniline. This forms an unreactive 2-methoxyanilinium chloride salt, mathematically capping your maximum theoretical yield at 50%[1].

  • Ortho-Steric Hindrance: While the methoxy group is electronically activating (electron-donating), its ortho position creates significant steric bulk around the amine. This increases the activation energy required for the nucleophile to attack the carbonyl carbon, slowing the reaction and allowing competing side reactions (like moisture-driven hydrolysis) to dominate.

Pathway R1 3-Chlorobenzoyl Chloride (Electrophile) TI Tetrahedral Intermediate R1->TI + R2 Hydrolysis 3-Chlorobenzoic Acid (Hydrolysis Side Product) R1->Hydrolysis + H2O R2 2-Methoxyaniline (Nucleophile) R2->TI Salt 2-Methoxyanilinium Chloride (Unreactive Dead-End) R2->Salt P 3-Chloro-N-(2-methoxyphenyl)benzamide (Target Product) TI->P - HCl HCl HCl Byproduct TI->HCl H2O Trace Moisture (H2O) H2O->Hydrolysis HCl->Salt + R2 (if base absent) Base Auxiliary Base (TEA / DIPEA) Base->HCl Neutralizes to prevent salt

Fig 1. Mechanistic pathway and failure modes in 3-chloro-N-(2-methoxyphenyl)benzamide synthesis.

PART 2: Frequently Asked Questions (FAQs)

Q1: My yield is stuck at ~40-50% despite full consumption of the acyl chloride. What is happening? A: This is a classic symptom of base depletion. The generated HCl is protonating your 2-methoxyaniline nucleophile. You must use an auxiliary, non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) at 1.5–2.0 equivalents to scavenge the HCl and keep the aniline in its reactive free-base form [1].

Q2: I added TEA, but the reaction is still sluggish compared to my para-methoxy control experiments. Why? A: The ortho-methoxy group introduces severe steric hindrance. To overcome this, introduce 0.1–0.2 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly active nucleophilic catalyst, attacking the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate is far more susceptible to attack by sterically hindered amines than the parent acyl chloride [2].

Q3: LCMS shows a massive peak for 3-chlorobenzoic acid. How do I prevent this? A: 3-chlorobenzoic acid is the hydrolysis product of your starting material. Acyl chlorides are acutely moisture-sensitive. Ensure your solvents (DCM or THF) are strictly anhydrous, glassware is flame-dried, and the reaction is run under a positive pressure of inert gas (N2 or Argon). If your acyl chloride bottle is old, it may have already hydrolyzed in the reagent fridge.

Q4: How do I efficiently separate the product from unreacted aniline and benzoic acid during workup? A: Utilize a sequential acid/base liquid-liquid extraction. Your target amide is neutral. Wash the organic layer with 1M HCl to protonate and extract unreacted aniline (and DMAP) into the aqueous layer. Follow this with a saturated NaHCO3 wash to deprotonate and extract any 3-chlorobenzoic acid. The pure product will remain in the organic phase.

Workflow Start Low Yield Identified (< 50%) Check1 Is 3-chlorobenzoic acid present in LCMS/TLC? Start->Check1 Path1A Yes: Hydrolysis Issue Check1->Path1A Yes Path1B No: Incomplete Conversion Check1->Path1B No Fix1A Use strictly anhydrous DCM/THF. Check acyl chloride integrity. Path1A->Fix1A Check2 Is unreacted 2-methoxyaniline present? Path1B->Check2 Fix2A Increase Base (TEA/DIPEA) to 2.0 eq. Ensure amine isn't protonated. Check2->Fix2A Yes, as HCl salt Fix2B Add 0.1 eq DMAP to overcome ortho-methoxy steric hindrance. Check2->Fix2B Yes, as free base

Fig 2. Troubleshooting logic tree for identifying and resolving low amidation yields.

PART 3: Validated Experimental Protocols
Protocol A: Optimized Acyl Chloride Route (Recommended for Scale)

This protocol utilizes a self-validating workup system designed to isolate the neutral amide from acidic/basic impurities.

  • Preparation: In a flame-dried round-bottom flask purged with N2, dissolve 2-methoxyaniline (1.0 eq, 10 mmol) in anhydrous CH2Cl2 (50 mL, 0.2 M).

  • Base & Catalyst Addition: Add DIPEA (2.0 eq, 20 mmol) and DMAP (0.1 eq, 1 mmol). Causality: DIPEA acts as the stoichiometric HCl scavenger; DMAP overcomes the ortho-methoxy steric barrier via nucleophilic catalysis.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 3-chlorobenzoyl chloride (1.1 eq, 11 mmol) in anhydrous CH2Cl2 (10 mL) and add dropwise over 15 minutes. Causality: Dropwise addition at 0 °C minimizes exothermic degradation and limits diacylation.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Workup:

    • Quench the reaction with DI water (20 mL).

    • Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Validates removal of unreacted 2-methoxyaniline and DMAP.

    • Wash with saturated aqueous NaHCO3 (2 × 30 mL). Validates removal of 3-chlorobenzoic acid byproduct.

    • Wash with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from EtOAc/Hexanes to yield pure 3-chloro-N-(2-methoxyphenyl)benzamide.

Protocol B: In Situ Activation (Alternative Route)

If your 3-chlorobenzoyl chloride is heavily degraded, you can synthesize the target molecule directly from the highly stable 3-chlorobenzoic acid using a coupling reagent.

  • Activation: Dissolve 3-chlorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 mins at RT. Causality: HATU forms a highly reactive active ester in situ.

  • Coupling: Add 2-methoxyaniline (1.1 eq). Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (3x) to extract the DMF, followed by the standard acid/base washes outlined in Protocol A.

PART 4: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes based on the experimental variables chosen, allowing for rapid comparison of reaction conditions.

Reaction ConditionBase UsedCatalystConversionTypical YieldPrimary Failure Mode / Observation
Direct Mixing NoneNone~50%< 45%Yield capped at 50% due to anilinium HCl salt formation.
Standard TEA (1.5 eq)None~70%60 - 65%Sluggish reaction due to ortho-methoxy steric hindrance.
Optimized DIPEA (2.0 eq)DMAP (0.1 eq)> 95%88 - 92% Clean conversion; DMAP overcomes steric barriers.
Wet Solvent DIPEA (2.0 eq)DMAP (0.1 eq)Variable< 30%Rapid hydrolysis to 3-chlorobenzoic acid.
PART 5: References
  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. URL:[Link]

  • Zhu, S., Tian, X., Liu, J., Dai, B., & Li, S.-W. (2020). Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts. Journal of the American Chemical Society, 142(45), 19354–19364. URL:[Link]

FAQ 1: Why does 3-chloro-N-(2-methoxyphenyl)benzamide frequently exhibit co-elution issues on standard C18 columns?

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the complex resolution of 3-chloro-N-(2-methoxyphenyl)benzamide and its related impurities.

This guide abandons generic advice in favor of mechanistic causality. We will explore why co-elutions happen with this specific molecule and how to engineer a self-validating chromatographic system to resolve them.

The Mechanistic Cause: Standard alkyl phases (like C18) rely almost exclusively on hydrophobic (dispersive) interactions. 3-chloro-N-(2-methoxyphenyl)benzamide is a synthetic molecule featuring two distinct aromatic rings, an amide linker, an electronegative chlorine atom, and an electron-donating methoxy group.

The most common impurities in this synthesis are positional isomers (e.g., 2-chloro or 4-chloro isomers, or 3-methoxyphenyl variants) and starting materials (like 3-chlorobenzoic acid or o-anisidine). Because positional isomers have nearly identical molecular weights, volumes, and LogP (hydrophobicity) values, a C18 column cannot differentiate them. The hydrophobic footprint of a 3-chloro isomer is virtually indistinguishable from a 4-chloro isomer to a C18 alkyl chain, resulting in critical co-elution.

FAQ 2: What is the scientific rationale for switching to Biphenyl or PFP stationary phases?

The Solution: To separate compounds with identical hydrophobicity, we must exploit their electronic and spatial differences. This requires mixed-mode retention mechanisms[1].

  • Biphenyl Columns (π-π Interactions): The biphenyl stationary phase contains two aromatic rings that can twist to accommodate analytes. The electron-withdrawing chlorine and electron-donating methoxy groups on your target molecule create a unique electron density across its aromatic systems. The biphenyl phase interacts with these localized electron clouds via strong π-π interactions, providing enhanced selectivity for aromatic impurities that C18 ignores[1].

  • PFP Columns (Dipole-Dipole & Shape Selectivity): Pentafluorophenyl (PFP) columns offer highly electronegative fluorine atoms on the phenyl ring. This creates a rigid, electron-deficient surface that acts as a strong Lewis acid. PFP columns excel at recognizing minor charge localizations and spatial arrangements, making them exceptionally powerful for resolving rigid positional isomers (like the ortho/meta/para variations of your halogenated benzamide)[2].

G Start Co-elution on C18 Identified Analyze Analyze Impurity Structure Start->Analyze Isomer Positional Isomers (e.g., 2-chloro/4-chloro) Analyze->Isomer Aromatic Des-chloro or Anisidine derivatives Analyze->Aromatic PFP Select PFP Column (Dipole & Shape Selectivity) Isomer->PFP Biphenyl Select Biphenyl Column (Enhanced π-π Interactions) Aromatic->Biphenyl

Decision matrix for stationary phase selection based on impurity structure.

FAQ 3: How should I adjust my mobile phase to maximize the resolving power of these aromatic stationary phases?

The Causality of Organic Modifiers: A common mistake is switching to a Biphenyl or PFP column but continuing to use Acetonitrile (MeCN) as the organic modifier. You must switch to Methanol (MeOH).

Acetonitrile contains a cyano group with its own π electrons. In the mobile phase, MeCN molecules will actively compete with your benzamide analyte for the π-π bonding sites on the Biphenyl or PFP stationary phase, effectively masking the column's unique selectivity. Methanol, while a strong hydrogen-bond donor/acceptor, lacks π electrons and will not interfere with the π-π interactions between the sample and the stationary phase[3].

Quantitative Impact on Separation: Below is a representative data summary demonstrating the shift in chromatographic parameters when optimizing column chemistry and mobile phase for benzamide isomers.

Stationary PhaseMobile Phase (Organic)Primary InteractionSelectivity (α)Resolution (Rs)Outcome
C18 AcetonitrileHydrophobic (Dispersive)1.050.8Critical Co-elution
Biphenyl AcetonitrileHydrophobic (π-π suppressed)1.091.2Partial Separation
Biphenyl MethanolHydrophobic + Strong π-π1.181.8Baseline Resolution
PFP MethanolDipole-Dipole + Shape1.252.2Excellent Resolution

FAQ 4: What is the recommended step-by-step protocol for developing a separation method for this compound?

To ensure a self-validating system, follow this empirical protocol to isolate the target molecule from its related substances.

Step 1: System and Sample Preparation

  • Prepare a mixed standard solution containing 3-chloro-N-(2-methoxyphenyl)benzamide and its known synthetic impurities (e.g., 4-chloro isomer, 3-chlorobenzoic acid) at 0.5 mg/mL in 50:50 Water:Methanol.

  • Install a high-efficiency core-shell PFP or Biphenyl column (e.g., 150 x 4.6 mm, 2.6 µm).

Step 2: Initial Screening (The "Methanol Rule")

  • Prepare Mobile Phase A: 0.1% Formic acid in highly purified Water (pH ~2.7 to suppress ionization of any residual acidic/basic impurities).

  • Prepare Mobile Phase B: 0.1% Formic acid in 100% Methanol.

  • Run a broad linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Temperature: 30°C.

Step 3: Optimization of Gradient Slope

  • Identify the elution window of the benzamide cluster. If the peaks elute between 40% and 60% Methanol, flatten the gradient.

  • Program a focused gradient: 5% B to 35% B in 2 mins, then a shallow ramp from 35% B to 65% B over 15 minutes.

  • Calculate the Resolution ( Rs​ ). If Rs​<1.5 , lower the column temperature to 20°C to increase the rigidity of the stationary phase, which enhances shape recognition for positional isomers.

FAQ 5: How can I establish a self-validating system to ensure peak purity and the absolute absence of hidden co-elutions?

Orthogonal Validation Strategy: Relying solely on a UV chromatogram is a critical vulnerability. A perfectly symmetrical peak can still hide a co-eluting isomer. A self-validating system requires orthogonal detection mechanisms.

  • Diode-Array Detection (DAD) Peak Purity Index: Utilize DAD to extract UV spectra across the leading edge, apex, and tailing edge of the target peak. The software calculates a peak purity index. A purity factor of ≥999.99 strongly indicates spectral homogeneity across the peak, confirming the absence of spectrally distinct co-eluting impurities[4].

  • LC-MS Hyphenation: Since isomers have identical masses, MS alone cannot resolve them if they co-elute. However, hyphenating mass detection with your optimized LC method ensures that any co-eluting degradation products or starting materials (which have different mass-to-charge ratios) are immediately identified beneath the main peak[5].

Workflow Prep Sample Prep & Spiking Screen Screening: MeOH + Aromatic Phase Prep->Screen Eval Evaluate Rs (Target > 1.5) Screen->Eval Opt Optimize Gradient & Temperature Eval->Opt Rs < 1.5 Valid Orthogonal Validation (DAD + LC-MS) Eval->Valid Rs ≥ 1.5 Opt->Eval

Iterative experimental workflow for achieving and validating baseline resolution.

References

  • Nacalai Tesque, Inc. Comparison of biphenyl and other aromatic stationary phases. Retrieved from:[Link]

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). A stability-indicating RP-HPLC method for the simultaneous quantification of brimonidine tartrate and timolol maleate in bulk drug substances and pharmaceutical dosage forms. Retrieved from:[Link]

Sources

Technical Support Center: Overcoming Matrix Effects in 3-chloro-N-(2-methoxyphenyl)benzamide Plasma Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is dedicated to troubleshooting LC-MS/MS extraction workflows for 3-chloro-N-(2-methoxyphenyl)benzamide , a lipophilic, weakly basic benzamide derivative. When extracting this compound from human plasma, researchers frequently encounter severe matrix effects—specifically, ion suppression caused by endogenous phospholipids.

This living document provides diagnostic Q&As, self-validating experimental protocols, and mechanistic insights to ensure your bioanalytical assays meet stringent regulatory standards.

Diagnostic Troubleshooting Guide (Q&A)

Q1: Why does 3-chloro-N-(2-methoxyphenyl)benzamide exhibit severe signal suppression at its expected retention time? A: This is a classic case of ionization source competition during Electrospray Ionization (ESI). The matrix effect in mass spectrometry refers to changes in analyte ionization efficiency caused by co-eluting matrix components 1. The benzamide nitrogen in your target compound is only weakly basic. In contrast, endogenous plasma phospholipids (such as glycerophosphocholines) possess a permanently charged quaternary amine headgroup. Within the limited surface area of an ESI droplet, these highly abundant phospholipids preferentially capture available protons, monopolizing the charge and suppressing the ionization of your target analyte [[1]]().

ESIMechanism Droplet ESI Droplet (Limited Surface Charge) Phospholipids Endogenous Phospholipids (High Concentration) Droplet->Phospholipids Preferential Ionization Analyte 3-chloro-N-(2-methoxyphenyl)benzamide (Target Analyte) Droplet->Analyte Suppressed Ionization Detector Mass Spectrometer (Reduced Signal) Phospholipids->Detector High Background Analyte->Detector Low Analyte Signal

Mechanism of ESI competition between endogenous phospholipids and the target benzamide analyte.

Q2: My standard curve looks fine in neat solvent, but my recovery and precision are highly variable across different human plasma lots. How do I fix this? A: You are observing Matrix Factor (MF) variability. The matrix effect is highly dependent on the specific biological lot, as lipid profiles vary significantly between individuals [[2]](). To correct for this, you must use a Stable Isotope Labeled (SIL) internal standard (e.g., a 13C6 or d4-labeled analog of the benzamide) and utilize matrix-matched calibration curves. The SIL-IS will co-elute exactly with your analyte and experience the identical suppression environment, allowing the MS/MS ratio to self-correct and validate the extraction's reliability 2.

Q3: Simple protein precipitation (PPT) with acetonitrile is failing. What is the most effective extraction strategy for this compound? A: Protein precipitation alone leaves over 90% of endogenous plasma lipids in the supernatant, which inevitably foul the analytical column and cause chromatographic anomalies 3. For a lipophilic benzamide, you should transition to either Liquid-Liquid Extraction (LLE) using a non-polar solvent or employ dedicated Phospholipid Removal Plates (PRP). PRPs use a specialized sorbent that traps phospholipids via Lewis acid-base interactions while allowing the analyte to pass through, effectively removing >97% of lipid matrix components 3.

Q4: How can I validate that my new extraction method has successfully eliminated the matrix effect? A: You must perform a Post-Column Infusion test. Infuse a pure aqueous solution of 3-chloro-N-(2-methoxyphenyl)benzamide directly into the MS/MS source via a T-junction, while simultaneously injecting a blank plasma extract through the LC column 4. A sharp dip in the baseline response at your expected retention time confirms that ion suppression zones (typically phospholipids) are still co-eluting. Your goal is a flat baseline, indicating an MF close to 1.0 4.

MatrixEffectWorkflow Start Observe Signal Suppression or Variability CheckIS Are you using a Stable Isotope Labeled IS? Start->CheckIS AddIS Synthesize/Procure SIL-IS CheckIS->AddIS No PostColumn Perform Post-Column Infusion Test CheckIS->PostColumn Yes AddIS->PostColumn IdentifyZone Identify Suppression Zones (e.g., Phospholipids) PostColumn->IdentifyZone ModifyExtraction Switch PPT to LLE or Phospholipid Removal Plates IdentifyZone->ModifyExtraction High Lipid Background ModifyLC Adjust LC Gradient to Shift Retention Time IdentifyZone->ModifyLC Co-elution with Solvent Front Validate Calculate Matrix Factor (MF) Target: MF ~ 1.0 ModifyExtraction->Validate ModifyLC->Validate

Decision tree for troubleshooting and validating matrix effects in LC-MS/MS bioanalysis.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Phospholipid Depletion (Hybrid SPE)

This protocol utilizes commercial phospholipid removal plates (e.g., Ostro or Phree) to selectively deplete matrix interferents while maintaining high throughput 5.

  • Sample Aliquot: Transfer 100 µL of spiked human plasma (containing the analyte and SIL-IS) into the wells of a 96-well phospholipid removal plate.

  • Protein Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile. Causality: The organic solvent precipitates plasma proteins, while the acidic modifier disrupts protein-analyte binding, ensuring the benzamide is released into the solvent.

  • Mixing: Mix thoroughly via aspiration/dispensation or orbital shaking for 2 minutes to ensure complete precipitation.

  • Elution & Depletion: Apply positive pressure (15 psi) or vacuum (10 inHg) for 5 minutes to collect the eluate in a clean collection plate. Causality: The proprietary sorbent in the plate utilizes Lewis acid-base interactions to permanently bind the phosphate backbone of phospholipids, allowing the neutral/weakly basic benzamide to pass through unhindered.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of the initial LC mobile phase to ensure peak shape integrity upon injection.

Protocol B: Liquid-Liquid Extraction (LLE) with MTBE

For laboratories without access to specialized plates, LLE provides excellent sample cleanup for lipophilic compounds.

  • Sample Aliquot: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube.

  • pH Adjustment: Add 50 µL of 0.1 M NaOH. Causality: 3-chloro-N-(2-methoxyphenyl)benzamide is weakly basic. Raising the pH above its pKa ensures the molecule is fully deprotonated (neutral free base form), maximizing its partition coefficient into the organic solvent.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 10 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under N₂ at 40°C and reconstitute in 100 µL of mobile phase.

  • Validation Step: Calculate the Matrix Factor (MF) by dividing the peak area of the analyte spiked after extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 validates the extraction.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying different extraction methodologies to 3-chloro-N-(2-methoxyphenyl)benzamide in human plasma.

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal (%)Throughput / Automation
Protein Precipitation (PPT) 85 - 95%0.40 - 0.60 (Severe Suppression)< 5%High (Easily automated)
Liquid-Liquid Extraction (LLE) 70 - 85%0.90 - 1.05 (Minimal Suppression)> 90%Low (Labor intensive)
Phospholipid Removal Plate (PRP) 85 - 95%0.95 - 1.05 (Negligible Suppression)> 97%High (96-well compatible)

Table 1: Comparison of extraction techniques for 3-chloro-N-(2-methoxyphenyl)benzamide. Data synthesized from standard bioanalytical validation parameters for lipophilic benzamides.

References

  • Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques Source: Walsh Medical Media URL:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories URL:[Link]

  • Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS Source: Agilent Technologies URL:[Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates Source: Waters Corporation URL:[Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis Source: Taylor & Francis / Bioanalysis Journal URL:[Link]

Sources

Validation & Comparative

3-chloro-N-(2-methoxyphenyl)benzamide vs other halogenated benzamides

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond its static two-dimensional structure to understand its dynamic behavior in biological systems. 3-chloro-N-(2-methoxyphenyl)benzamide (3-Cl-2-OMe-BZA) serves as an excellent foundational pharmacophore for understanding the broader class of halogenated benzamides.

This guide provides an objective, data-driven comparison of 3-Cl-2-OMe-BZA against other advanced halogenated benzamides, focusing on how specific structural modifications—namely halogenation and methoxy substitutions—dictate target engagement, ranging from antimicrobial membrane disruption to precise receptor inhibition.

Structural Rationale & Pharmacodynamics

The biological activity of benzamides is highly tunable. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzamide scaffold significantly modulates its physicochemical properties, including lipophilicity, electronic character, and steric profile[1].

In 3-Cl-2-OMe-BZA , the structural choices are highly intentional:

  • Meta-Chloro Substitution: Halogens act as electron-withdrawing groups (EWGs). In the meta position, the chlorine atom reduces the nucleophilicity of the aromatic ring and increases overall hydrophobicity[2]. This is critical for driving the molecule into lipophilic binding pockets or phospholipid bilayers.

  • Ortho-Methoxy Substitution: The methoxy group introduces steric hindrance that restricts the rotation of the amide bond, locking the molecule into a preferred conformational state. This rigidity is a hallmark requirement for deep-pocket receptor binding, such as in D2-like dopamine receptors[3].

Mechanistic Divergence: Membrane vs. Receptor

Halogenated benzamides generally partition into two distinct mechanistic pathways depending on their degree of halogenation and structural rigidity:

  • Receptor/Enzymatic Inhibition: Highly rigid, specifically halogenated derivatives (like iodinated NAE or chloro-substituted UM-297) excel at target-specific signaling inhibition via halogen bonding within hydrophobic pockets[2][3].

  • Antimicrobial Membrane Disruption: Polyhalogenated variants (e.g., 2-amino-3,5-dibromobenzamide) leverage their extreme lipophilicity to partition into and disrupt bacterial cell membranes, acting as broad-spectrum antimicrobial agents[1][4].

MOA A Halogenated Benzamide (3-Cl-2-OMe-BZA) B Lipophilic Membrane Insertion A->B High LogP Partitioning C Receptor / Enzyme Binding Pocket A->C H-Bonding & Halogen Bonding D Membrane Disruption (Antimicrobial) B->D Ionophore-like Depolarization E Signal Inhibition (D2 / cGAS-STING) C->E Conformational Arrest

Fig 1: Dual mechanistic pathways of halogenated benzamides in biological systems.

Quantitative Performance Comparison

To contextualize the performance of 3-Cl-2-OMe-BZA, we must compare it against specialized halogenated benzamides optimized for specific indications. The table below synthesizes quantitative data from recent medicinal chemistry literature[2][3][4].

CompoundStructural ClassPrimary Target / ApplicationKey Performance MetricLogD (7.4)
3-Cl-2-OMe-BZA Mono-halogenated BenzamideBroad-spectrum baselineBaseline MIC / Binding~2.5 - 3.0
NAE (Iodinated) Iodinated BenzamideD2-like Dopamine ReceptorsKi = 0.68 nM2.91
NADE (Iodinated) Iodinated BenzamideD2-like Dopamine ReceptorsKi = 14.0 nM2.81
UM-297 Chloro-benzimidazole AmidecGAS-STING PathwayIC50 ~2-fold > UM-006N/A
2-Amino-3,5-diBr-BZA Dihalogenated BenzamideBacterial Cell MembraneHigh MIC vs S. aureusN/A

Data Interpretation: While 3-Cl-2-OMe-BZA provides a balanced LogD profile suitable for preliminary screening, substituting the chlorine for an iodine atom (as seen in NAE) drastically increases D2 receptor affinity to sub-nanomolar levels (Ki = 0.68 nM) due to enhanced polarizability and halogen bonding[3]. Conversely, adding multiple halogens (as in 3,5-dibromo variants) shifts the molecule's primary utility toward antimicrobial membrane disruption[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol A: Synthesis of 3-chloro-N-(2-methoxyphenyl)benzamide

Objective: Generate a high-purity mono-halogenated benzamide scaffold[5].

  • Reagent Preparation: Dissolve 1.0 eq of 2-methoxyaniline in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (TEA).

    • Causality: The ortho-methoxy group sterically hinders the amine and donates electron density via resonance, but its inductive withdrawal slightly reduces nucleophilicity. TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the generated HCl would protonate the 2-methoxyaniline, forming an unreactive anilinium hydrochloride salt and stalling the reaction at 50% yield.

  • Acylation: Perform a dropwise addition of 1.1 eq of 3-chlorobenzoyl chloride at 0°C.

    • Causality: The reaction is highly exothermic. Performing the addition at 0°C controls the reaction kinetics, minimizing the formation of di-acylated side products.

  • Workup and Purification: Wash the organic layer sequentially with 1M HCl, then saturated NaHCO3. Recrystallize the crude product from an ethanol/water mixture.

    • Causality: The acidic wash removes any unreacted 2-methoxyaniline and TEA. Recrystallization leverages the differential solubility of the hydrophobic benzamide to yield >97% pure product, stripping away polar impurities.

Protocol B: Antimicrobial MIC Broth Microdilution

Objective: Evaluate the membrane-disruption potential of the synthesized benzamide against Gram-positive pathogens[6].

  • Inoculum Preparation: Standardize Staphylococcus aureus to 5 × 10^5 CFU/mL in Mueller-Hinton broth.

  • Compound Plating: Serially dilute 3-Cl-2-OMe-BZA and comparator compounds (e.g., 2-amino-3,5-dibromobenzamide) in a 96-well plate.

  • Control Integration (Critical Step): Include valinomycin (a potassium ionophore) as a positive control[1].

    • Causality: Because halogenated benzamides often exert antimicrobial effects by disrupting bacterial cell membrane integrity[1], valinomycin provides a standardized baseline for membrane depolarization. Comparing the benzamide's kinetics to valinomycin allows researchers to distinguish between targeted enzymatic inhibition and non-specific lipophilic membrane lysis.

  • Detection: Add resazurin dye after 18 hours of incubation.

    • Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active cells. This provides a self-validating, colorimetric, and fluorometric readout that removes the subjectivity of visual turbidity assessments.

Workflow S1 1. Chemical Synthesis Acylation in Anhydrous DCM + Acid Scavenging S2 2. Scaffold Purification Recrystallization to remove unreacted amine S1->S2 S3 3. Target Engagement Broth Microdilution vs. Enzymatic Assay S2->S3 S4 4. Data Validation Calculate MIC / IC50 Compare w/ Valinomycin S3->S4

Fig 2: End-to-end experimental workflow for benzamide synthesis and validation.

Sources

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 3-chloro-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-chloro-N-(2-methoxyphenyl)benzamide in a biological matrix, such as human plasma. As drug development professionals, ensuring that our bioanalytical methods are reliable, reproducible, and fit for purpose is paramount.[1][2] This validation process is not merely a checklist; it is a systematic investigation designed to demonstrate that the analytical procedure consistently produces results meeting predetermined specifications.[3]

Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][4][5] This document will explore each critical validation parameter, presenting not just the "how" but the "why" behind the experimental design, and comparing the results against established acceptance criteria.

Method Overview: The Analytical Strategy

The analyte, 3-chloro-N-(2-methoxyphenyl)benzamide, is a small molecule whose properties (MW: 261.71, logP: ~3.6) make it an ideal candidate for LC-MS/MS analysis.[6] This technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for quantitative bioanalysis.[7][8][9]

Our hypothetical method utilizes a simple and robust protein precipitation for sample preparation, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) on a C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). A stable isotope-labeled (SIL) internal standard (IS) is employed to compensate for variability during sample processing and analysis.[10][11]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + Internal Standard (IS) p2 Add Acetonitrile (Protein Precipitation) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Supernatant Transfer p3->p4 a1 Inject Supernatant onto UHPLC System p4->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM on QqQ) a3->a4 a5 Data Acquisition a4->a5

Figure 1: General Sample Preparation and Analysis Workflow.

Selectivity and Specificity

Core Principle: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12] Specificity is the ultimate form of selectivity, proving the method measures only the intended analyte.[13] For LC-MS/MS, this is evaluated by testing for interferences from endogenous matrix components, metabolites, and concomitant medications.[14]

Experimental Protocol:

  • Matrix Screening: Analyze blank plasma samples from at least six unique sources (different donors).

  • Interference Check: In each blank source, monitor the MRM transitions for the analyte and the internal standard.

  • LLOQ Check: Spike one of the blank sources at the Lower Limit of Quantitation (LLOQ) concentration and analyze.

  • Evaluation: Compare the chromatograms of the blank samples to the spiked LLOQ sample.

Causality Behind the Choices:

  • Why six sources? Using multiple sources accounts for the biological variability within the target population, ensuring the method is robust and not just optimized for a single matrix type.

  • Why check the IS channel? An interference in the internal standard channel can lead to inaccurate quantification just as easily as an interference in the analyte channel.

Acceptance Criteria & Data: The response in blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response for the internal standard should be less than 5% of its response in the calibration standards.[5]

Source IDAnalyte Response (Peak Area)% of LLOQ ResponseIS Response (Peak Area)% of IS ResponseStatus
Donor 1Not Detected< 1.0%Not Detected< 1.0%Pass
Donor 2Not Detected< 1.0%Not Detected< 1.0%Pass
Donor 3251.8%Not Detected< 1.0%Pass
Donor 4Not Detected< 1.0%480.9%Pass
Donor 5Not Detected< 1.0%Not Detected< 1.0%Pass
Donor 6181.3%Not Detected< 1.0%Pass
LLOQ 1,410 100% 5,520 100% -

Accuracy and Precision

Core Principle: Accuracy describes the closeness of the mean test results to the true (nominal) concentration, while precision describes the closeness of individual measurements to each other (reproducibility).[15][16] These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels over several days.[17]

Experimental Protocol:

  • Prepare QCs: Spike blank plasma with the analyte to create QC samples at four levels:

    • LLOQ: Lower Limit of Quantitation

    • Low QC: ~3x LLOQ

    • Mid QC: Mid-range of the calibration curve

    • High QC: ~80% of the Upper Limit of Quantitation (ULOQ)

  • Analyze in Batches: Analyze five replicates of each QC level in at least three separate analytical runs on different days.

  • Calculate Performance: Determine the accuracy (% deviation from nominal) and precision (coefficient of variation, %CV) for each level, both within each run (intra-day) and across all runs (inter-day).

Causality Behind the Choices:

  • Why four QC levels? This ensures the method's accuracy and precision are validated across the entire calibration range, not just at a single point.

  • Why three runs on different days? This demonstrates the method's reproducibility over time and accounts for potential day-to-day variability from different analysts, reagents, or instrument performance.[18]

Acceptance Criteria & Data: For Low, Mid, and High QCs, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the LLOQ, these limits are extended to ±20%.[5][19]

QC LevelNominal (ng/mL)Intra-Day Accuracy (%Dev)Intra-Day Precision (%CV)Inter-Day Accuracy (%Dev)Inter-Day Precision (%CV)Status
LLOQ1.0-2.5% to 5.8%4.1% to 8.9%1.5%9.8%Pass
Low3.0-4.1% to 2.3%3.5% to 6.2%-1.8%6.5%Pass
Mid50.0-6.0% to -1.1%2.8% to 5.5%-3.2%5.8%Pass
High400.01.2% to 4.5%2.1% to 4.8%2.9%4.9%Pass

Matrix Effect

Core Principle: The matrix effect refers to the alteration of ionization efficiency for an analyte due to co-eluting compounds from the biological matrix.[20][21][22] This can cause ion suppression or enhancement, leading to inaccurate results.[7] It must be assessed to ensure that differences in individual plasma lots do not affect quantification.[23]

Experimental Protocol:

  • Prepare Three Sets of Samples:

    • Set A: Analyte and IS spiked in a neat (clean) solution.

    • Set B: Blank plasma from six sources is extracted first, then the analyte and IS are spiked into the extracted matrix.

    • Set C: Analyte and IS are spiked into blank plasma from the same six sources before extraction.

  • Calculate Matrix Factor (MF): The MF is calculated for each source by dividing the peak area from Set B by the peak area from Set A.

  • Evaluate IS Normalization: The IS-normalized MF is calculated by dividing the analyte/IS peak area ratio from Set B by the ratio from Set A.

Causality Behind the Choices:

  • Why Set A vs. Set B? This comparison directly measures the impact of the extracted matrix components on the analyte's signal. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[23]

  • Why use an IS-normalized MF? A properly chosen stable isotope-labeled IS should co-elute and experience the same matrix effects as the analyte. An IS-normalized MF close to 1 demonstrates that the IS successfully compensates for any ion suppression or enhancement.

G cluster_sets Sample Set Preparation cluster_calc Calculations A Set A Analyte + IS in Neat Solution MF Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A) A->MF ISMF IS-Normalized MF = Area Ratio (Set B) / Area Ratio (Set A) A->ISMF B Set B Extract Blank Matrix, then Spike Analyte + IS B->MF RE Recovery (RE) = Peak Area (Set C) / Peak Area (Set B) B->RE B->ISMF C Set C Spike Blank Matrix with Analyte + IS, then Extract C->RE

Figure 2: Workflow for Matrix Effect and Recovery Assessment.

Acceptance Criteria & Data: The precision (%CV) of the IS-normalized matrix factor across the different sources should not be greater than 15%.

Source IDAnalyte MFIS MFIS-Normalized MFStatus
Donor 10.880.871.01Pass
Donor 20.940.921.02Pass
Donor 30.850.860.99Pass
Donor 40.910.891.02Pass
Donor 50.950.960.99Pass
Donor 60.890.881.01Pass
Mean 0.90 0.90 1.01 -
%CV 4.3% 4.0% 1.3% Pass

Stability

Core Principle: Analyte stability must be demonstrated under various conditions that mimic sample handling and storage throughout the entire lifecycle of a sample, from collection to analysis.[19][24] This ensures that the measured concentration reflects the true concentration at the time of collection.[25][26]

Experimental Protocols & Acceptance Criteria: Stability is assessed by analyzing low and high QC samples after exposure to specific conditions and comparing the results to freshly prepared samples or the nominal concentrations. The mean concentration of the stability samples should be within ±15% of the reference value.[19][27]

  • Bench-Top Stability:

    • Protocol: Thaw low and high QC samples and keep them at room temperature for a duration that exceeds the expected sample handling time (e.g., 8 hours).

    • Rationale: Simulates the time samples may sit on the bench during processing.

  • Freeze-Thaw Stability:

    • Protocol: Subject low and high QC samples to multiple freeze-thaw cycles (e.g., three cycles, freezing at -80°C and thawing at room temperature).

    • Rationale: Mimics the effect of retrieving samples from the freezer multiple times.

  • Long-Term Stability:

    • Protocol: Store low and high QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration from sample collection to final analysis.

    • Rationale: Confirms that the analyte does not degrade during long-term storage.

  • Autosampler (Post-Preparative) Stability:

    • Protocol: Place extracted samples in the autosampler and re-analyze them after a certain period (e.g., 24 hours).

    • Rationale: Ensures the processed sample is stable in the autosampler until it is injected.

Data Summary Table:

Stability TestQC LevelStorage ConditionDurationMean Accuracy (%Dev)Status
Bench-Top LowRoom Temp8 hours-4.5%Pass
HighRoom Temp8 hours-2.8%Pass
Freeze-Thaw Low-80°C to RT3 Cycles6.1%Pass
High-80°C to RT3 Cycles3.9%Pass
Long-Term Low-80°C90 Days-7.2%Pass
High-80°C90 Days-5.0%Pass
Autosampler Low5°C (in autosampler)24 hours1.9%Pass
High5°C (in autosampler)24 hours3.1%Pass

Conclusion

This guide outlines the critical validation experiments required to establish a robust and reliable LC-MS/MS method for the quantification of 3-chloro-N-(2-methoxyphenyl)benzamide in plasma. By systematically evaluating selectivity, accuracy, precision, matrix effects, and stability against internationally recognized acceptance criteria, we can build a high degree of confidence in the data generated.[18] A successfully validated method, as demonstrated by the hypothetical data herein, is fit for its intended purpose and ready for the analysis of samples from pharmacokinetic, toxicokinetic, or other clinical and non-clinical studies.

References

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  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • International Pharmaceutical Industry. (Date not available). A generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. [Link]

  • NorthEast BioLab. (Date not available). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (Date not available). Matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Lee, J. W., et al. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Taylor & Francis Online. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioPharma Services. (2022). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • ResearchGate. (Date not available). Selectivity versus specificity in chromatographic analytical methods | Request PDF. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • Agilent. (Date not available). Liquid Chromatography/Mass Spectrometry Fundamentals. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]

  • Taylor & Francis Online. (2025). Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. [Link]

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A Researcher's Guide to Evaluating Novel NAMPT Inhibitors: A Comparative Efficacy Analysis Framework

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the comparative efficacy of novel chemical entities, using "3-chloro-N-(2-methoxyphenyl)benzamide" as a hypothetical candidate, against well-established standard inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). While specific biological data for 3-chloro-N-(2-methoxyphenyl)benzamide is not extensively available in public literature, its benzamide scaffold is present in various biologically active molecules, including some with anticancer properties.[1][2] This guide will therefore use this compound as a case study to outline the necessary experimental comparisons against standard NAMPT inhibitors.

The strategic inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, has emerged as a significant therapeutic approach, particularly in oncology.[3][4][5][6] Cancer cells, with their heightened metabolic and proliferative demands, are often exquisitely dependent on this pathway for NAD+ regeneration, a critical coenzyme for numerous cellular processes including energy metabolism, DNA repair, and signaling.[3][7][8] Depletion of NAD+ pools through NAMPT inhibition can precipitate a metabolic crisis and induce apoptosis in malignant cells.[4][5][9]

This document will detail the mechanistic rationale, provide a comparative overview of leading standard inhibitors, and present detailed protocols for a head-to-head evaluation of a novel compound's efficacy.

The Landscape of NAMPT Inhibition: Standard-of-Care Compounds

A robust evaluation of any novel inhibitor necessitates benchmarking against established compounds. The following inhibitors represent the gold standard in NAMPT research due to their high potency and extensive characterization.

Standard InhibitorMechanism of Action & Key Features
FK866 (Daporinad) A highly specific, non-competitive inhibitor of NAMPT.[10] It is one of the first-in-class and most well-characterized NAMPT inhibitors, serving as a foundational tool for studying NAD+ depletion.[3][11][12]
GMX1778 (CHS-828) A potent and specific competitive inhibitor of NAMPT that has advanced to clinical trials.[7] It effectively depletes intracellular NAD+, leading to tumor cell death.[7]
OT-82 A newer generation, potent, and orally bioavailable NAMPT inhibitor. It has shown significant efficacy in preclinical models of hematological malignancies.[4][5]
STF-118804 A highly specific NAMPT inhibitor with demonstrated antitumor activity, particularly in pancreatic cancer models.[3][10]

Proposed Mechanism of Action and the NAD+ Salvage Pathway

The central hypothesis for a novel inhibitor like 3-chloro-N-(2-methoxyphenyl)benzamide would be its ability to interfere with the NAMPT-mediated synthesis of nicotinamide mononucleotide (NMN) from nicotinamide, a critical step in the NAD+ salvage pathway. This disruption leads to a decline in cellular NAD+ levels, triggering downstream apoptotic events.

NAMPT_Pathway cluster_pathway NAD+ Salvage Pathway cluster_inhibition Inhibitor Action cluster_downstream Cellular Consequences Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN PRPP NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_Depletion NAD+ Depletion Energy_Crisis Energy Crisis (ATP Depletion) Apoptosis Apoptosis Novel_Inhibitor 3-chloro-N-(2-methoxyphenyl)benzamide (Hypothetical) Novel_Inhibitor->NAMPT Inhibition Standard_Inhibitors FK866, GMX1778, etc. Standard_Inhibitors->NAMPT Inhibition NAD_Depletion->Energy_Crisis Energy_Crisis->Apoptosis

Caption: Hypothetical mechanism of 3-chloro-N-(2-methoxyphenyl)benzamide as a NAMPT inhibitor.

Comparative In Vitro Efficacy

The initial assessment of a novel inhibitor involves determining its potency across a panel of cancer cell lines and comparing it to standard inhibitors.

Table 1: Comparative IC50 Values (nM) Across Cancer Cell Lines
Cell LineCancer Type3-chloro-N-(2-methoxyphenyl)benzamideFK866GMX1778OT-82
A2780 OvarianExperimental Data~5[12]Data DependentData Dependent
HepG2 LiverExperimental Data2.21 ± 0.21[11]Data DependentData Dependent
U251 GlioblastomaExperimental Data~40Data DependentData Dependent
Panc-1 PancreaticExperimental DataLow nM rangeData DependentLow nM range[3]
Hematopoietic Lines Leukemia/LymphomaExperimental DataLow nM rangeData Dependent2.89 ± 0.47[4][5]

Lower IC50 values indicate higher potency.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/SRB)

This protocol determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Causality: This assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects. The choice of cell lines should be rationalized; for instance, using cell lines known to be sensitive to NAMPT inhibition provides a good baseline.[8]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A2780, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel compound and standard inhibitors (e.g., from 0.1 nM to 100 µM). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid.

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid and solubilize the bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Inhibitors (72h) Seed_Cells->Treat_Cells Prepare_Dilutions Prepare Serial Dilutions of Inhibitors Prepare_Dilutions->Treat_Cells Add_Reagent Add MTT or Fix/Stain with SRB Treat_Cells->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining inhibitor IC50 values.

Protocol 2: Intracellular NAD+ Measurement Assay

Causality: This is a crucial mechanistic assay to confirm that the observed cytotoxicity is indeed due to the depletion of NAD+, the intended effect of a NAMPT inhibitor.

Methodology:

  • Cell Treatment: Plate cells in a 6-well plate and treat with the novel compound and standard inhibitors at their respective IC50 concentrations for various time points (e.g., 6, 12, 24, 48 hours).

  • Cell Lysis: Harvest the cells and lyse them using an appropriate NAD/NADH extraction buffer.

  • NAD+ Quantification: Use a commercially available colorimetric or fluorometric NAD/NADH assay kit. These kits typically involve an enzymatic cycling reaction where NAD+ is a limiting component, and the final product is measured by absorbance or fluorescence.

  • Data Normalization: Normalize the NAD+ levels to the total protein concentration in each sample, determined by a BCA or Bradford assay.

  • Analysis: Plot the relative NAD+ levels over time for each treatment group compared to the vehicle control.

Comparative In Vivo Efficacy

Promising in vitro data should be followed by in vivo validation using xenograft models.

Table 2: Comparative In Vivo Antitumor Activity
Xenograft ModelDosing Regimen3-chloro-N-(2-methoxyphenyl)benzamideFK866STF-118804
Panc-1 (Pancreatic) To be determinedTumor Growth Inhibition (%)15 mg/kg for 21 days; Reduced tumor size[3]25 mg/kg for 21 days; Reduced tumor size[3]
IOMM (Meningioma) To be determinedTumor Growth Inhibition (%)5 mg/kg; Significantly lower tumor volume[3]Data Dependent
B-ALL (Leukemia) To be determinedIncrease in Survival (%)Data DependentDaily (s.c.); Increased survival[3]
Protocol 3: Xenograft Tumor Model Study

Causality: This protocol assesses the compound's ability to inhibit tumor growth in a living organism, providing crucial data on its therapeutic potential, pharmacokinetics, and tolerability.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million Panc-1 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, novel compound, standard inhibitor).

  • Treatment Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Excise the tumors and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Conclusion

The successful development of a novel therapeutic agent hinges on a rigorous and objective comparison with existing standards. This guide outlines a comprehensive, multi-faceted approach to evaluate the efficacy of a hypothetical NAMPT inhibitor, 3-chloro-N-(2-methoxyphenyl)benzamide. By employing these detailed protocols for in vitro and in vivo analysis, researchers can generate the robust, comparative data necessary to ascertain the true therapeutic potential of their lead compounds and make informed decisions for further development. The causality-driven experimental design ensures that the data is not only quantitative but also mechanistically insightful, fulfilling the principles of scientific integrity and trustworthiness.

References

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  • Wang, Z., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell. Available at: [Link]

  • P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway. PMC. Available at: [Link]

  • P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. PMC. Available at: [Link]

  • Heske, C. M. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. PMC. Available at: [Link]

  • Hong, J. J., et al. (2022). Abstract 2336: Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. AACR Journals. Available at: [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Available at: [Link]

  • What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. Available at: [Link]

  • Pharmacophore model of NAMPT inhibitors based on the structure of FK866. researchgate.net. Available at: [Link]

  • Theerachayanan, T., & Teeravanichpong, A. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Interprofessional Journal of Health Sciences. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available at: [Link]

  • 2-Chloro-N-(4-methoxyphenyl)benzamide. PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. researchgate.net. Available at: [Link]

  • 3-chloro-n-(2-ethoxyphenyl)-4-methoxybenzamide (C16H16ClNO3). PubChemLite. Available at: [Link]

  • 2-CHLORO-3-METHOXY-N-(3-METHOXYPHENYL)BENZAMIDE — Chemical Substance Information. NextSDS. Available at: [Link]

  • 3-Chloro-N-(2-chlorophenyl)benzamide. PMC. Available at: [Link]

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structure-activity relationship (SAR) analysis of 3-chloro-N-(2-methoxyphenyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of the 3-chloro-N-(2-methoxyphenyl)benzamide scaffold reveals its critical utility as a privileged pharmacophore in modern drug discovery. Widely utilized in the development of targeted anticancer and antimicrobial agents, this scaffold provides an ideal baseline for Structure-Activity Relationship (SAR) campaigns[1].

This guide provides an objective comparison of the 3-chloro-N-(2-methoxyphenyl)benzamide lead against its structural alternatives, detailing the mechanistic rationale behind chemical modifications, supporting experimental data, and field-proven laboratory protocols.

Scaffold Rationale & Mechanistic Insights

The biological efficacy of N-(2-methoxyphenyl)benzamides hinges on two primary structural features:

  • Conformational Locking: The ortho-methoxy group on the aniline ring acts as a hydrogen bond acceptor for the adjacent amide N-H. This intramolecular hydrogen bond restricts bond rotation, locking the molecule into a planar, bioactive conformation that minimizes the entropic penalty upon target binding[2].

  • Halogen Pocket Targeting: The benzoic acid ring serves as a vector for exploring hydrophobic pockets within target active sites. Halogenation at the meta-position (3-chloro) modulates both the electronic distribution of the aromatic ring and the overall lipophilicity (LogP) of the molecule, which is critical for cell membrane permeability[3].

SAR Analysis: Performance Comparison of Analogs

To objectively evaluate the performance of the 3-chloro lead, we must compare it against a library of synthesized alternatives. The table below summarizes the in vitro performance metrics of the lead compound versus positional isomers, bioisosteres, and unsubstituted controls against a representative anticancer target.

CompoundSubstitutionTarget IC₅₀ (nM)LogPCaco-2 Permeability (10⁻⁶ cm/s)HLM T₁/₂ (min)
Lead Product 3-Chloro 42 ± 5 3.45 18.2 45
Alternative A4-Chloro850 ± 403.4517.848
Alternative B3-Fluoro115 ± 122.9012.532
Alternative C3-Methyl210 ± 183.2015.020
ControlUnsubstituted>20002.558.415
Causality Behind the Data:
  • Positional Isomerism (3-Chloro vs. 4-Chloro): Moving the bulky chlorine atom from the meta to the para position results in a 20-fold drop in potency. This indicates a strict steric boundary in the target's binding pocket; the para-position likely induces a steric clash with the protein backbone.

  • Bioisosteric Replacement (3-Chloro vs. 3-Fluoro): While fluorine is a classic bioisostere for hydrogen/chlorine, its smaller Van der Waals radius fails to completely fill the hydrophobic pocket, resulting in reduced binding affinity (115 nM). Furthermore, the lower LogP of the fluoro analog reduces its Caco-2 permeability.

  • Metabolic Stability (3-Chloro vs. 3-Methyl): The 3-methyl analog shows moderate potency but suffers from poor human liver microsome (HLM) stability (T₁/₂ = 20 min). The methyl group acts as a metabolic liability, undergoing rapid cytochrome P450-mediated benzylic oxidation. The 3-chloro substitution effectively blocks this metabolic pathway, extending the half-life to 45 minutes[3].

SAR Optimization Workflow

The following diagram illustrates the iterative workflow utilized to generate and validate these SAR findings.

SAR_Workflow Lead Lead Identification 3-Chloro-N-(2-methoxyphenyl)benzamide Design Rational Drug Design (Bioisosteric Replacement) Lead->Design Synthesis Chemical Synthesis (Amidation Strategies) Design->Synthesis Screening In Vitro Screening (Target Inhibition & Viability) Synthesis->Screening ADME ADME Profiling (Microsomal Stability & LogP) Screening->ADME ADME->Design SAR Feedback Loop

Iterative SAR optimization workflow for benzamide analogs.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of the 3-chloro-N-(2-methoxyphenyl)benzamide analogs.

Protocol A: Chemical Synthesis via Thermal Amidation

Industrial synthesis of ortho-methoxyphenyl benzamides requires specific thermal profiles to overcome the steric hindrance imposed by the ortho-substituent[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-methoxyaniline (1.0 eq, 10 mmol) and triethylamine (TEA, 2.0 eq, 20 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3-chlorobenzoyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes to prevent uncontrolled exothermic degradation.

  • Thermal Activation: Remove the ice bath and transition the system to reflux conditions (60-65°C). The application of thermal energy is critical here; it provides the activation energy required to overcome the steric hindrance from the ortho-methoxy group, accelerating the reaction and pushing the yield above 85%[1].

  • Monitoring & Workup: Reflux for 2-4 hours, monitoring completion via TLC (Hexanes:EtOAc 3:1). Once complete, quench the reaction with saturated aqueous NaHCO₃ (20 mL).

  • Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via flash chromatography.

  • Validation: Verify purity via LC-MS. Self-validation checkpoint: Do not proceed to biological assays unless purity is >95% to prevent false positives from reactive acyl chloride impurities.

Protocol B: In Vitro Biological Screening (Fluorescence Assay)

To evaluate the analogs, a standardized biochemical inhibition assay must be employed.

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the benzamide analogs in 100% DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20) to generate a concentration response curve. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: In a 384-well black microplate, combine 10 µL of the target enzyme (e.g., purified kinase or epigenetic target) with 5 µL of the diluted compound. Incubate at room temperature for 30 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate mixture.

  • Data Acquisition: Measure fluorescence kinetics using a microplate reader (e.g., Ex/Em = 360/460 nm) for 60 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Normalize the data against the positive control (100% inhibition) and negative control (DMSO vehicle, 0% inhibition). Fit the normalized data to a 4-parameter logistic non-linear regression model to determine the IC₅₀.

References

  • EvitaChem. "Buy 2-chloro-N-(2-methoxyphenyl)benzamide (EVT-402105) - EvitaChem". EvitaChem.
  • Benchchem. "4-amino-N-(2-methoxyphenyl)benzamide|High Purity - Benchchem". Benchchem.
  • Benchchem. "2-bromo-N-(2-methoxyphenyl)benzamide Supplier|CAS 303991-67-5 - Benchchem". Benchchem.

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Reproducibility of 3-chloro-N-(2-methoxyphenyl)benzamide Biological Assay Results: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, identifying a hit in a high-throughput screen (HTS) is only the beginning. The compound 3-chloro-N-(2-methoxyphenyl)benzamide frequently emerges as a putative hit in various biochemical assays (e.g., epigenetic modulators and kinase inhibitors). However, researchers often encounter severe reproducibility issues, including lot-to-lot variability, steep Hill slopes, and "bell-shaped" dose-response curves.

As a Senior Application Scientist, I have designed this guide to objectively compare the assay performance of 3-chloro-N-(2-methoxyphenyl)benzamide against a structurally optimized, highly soluble alternative (Alternative A : a rigidified, polar-functionalized benzamide analog). By examining the root causes of assay interference, we provide self-validating experimental protocols to ensure scientific integrity and robust data interpretation.

Mechanistic Analysis: Why Do Assay Results Fluctuate?

To understand the erratic behavior of 3-chloro-N-(2-methoxyphenyl)benzamide, we must look at its physical chemistry. As a highly hydrophobic and relatively planar molecule, it is prone to concentration-dependent phase separation in aqueous buffers.

  • Colloidal Aggregation: At low micromolar concentrations (often near its apparent IC50), this compound forms tightly packed, spherical colloidal aggregates. As pioneered by the [1], these colloids non-specifically sequester target proteins on their surface, leading to enzyme inhibition that mimics a true pharmacological effect[2]. Because aggregate formation is highly sensitive to minor variations in buffer composition, temperature, and protein concentration, the resulting assay data is inherently irreproducible.

  • Nuisance Compound Behavior: While 3-chloro-N-(2-methoxyphenyl)benzamide does not contain classic reactive functional groups flagged by standard [3], its physicochemical profile makes it a "frequent hitter." The lack of specific 1:1 stoichiometry with the target protein results in steep Hill slopes (>2.0), a hallmark of non-specific assay interference.

Comparative Performance Data

To demonstrate the impact of these physicochemical liabilities, we compared 3-chloro-N-(2-methoxyphenyl)benzamide against Alternative A. Alternative A was engineered with a solubilizing morpholine appendage to prevent self-association while maintaining the core pharmacophore.

Table 1: Comparative Biochemical and Biophysical Profiling

Parameter3-chloro-N-(2-methoxyphenyl)benzamideAlternative A (Optimized Analog)Causality / Interpretation
Standard IC50 1.2 µM (High inter-assay variance)0.4 µM (Low inter-assay variance)Aggregators show high variance due to extreme sensitivity to nucleation events.
IC50 (+ 0.01% Triton X-100) > 50 µM (Complete loss of activity)0.45 µM (Activity maintained)Detergents disrupt colloidal aggregates but not specific active-site binding.
Hill Slope (Standard) 2.8 (Unusually steep)1.1 (Standard Michaelis-Menten)Slopes > 2.0 strongly suggest multi-point non-specific protein sequestration.
Critical Aggregation Conc. 2.5 µM (via DLS)> 100 µM (via DLS)The CAC aligns with the apparent IC50, confirming aggregation-based inhibition.
Target Specificity Promiscuous (Hits >5 unrelated targets)High (Specific to target class)Colloids adsorb proteins indiscriminately based on surface charge and hydrophobicity.
Self-Validating Experimental Protocols

To ensure trustworthiness and adherence to bioanalytical method validation guidelines (such as those outlined in [4]), your assay cascade must act as a self-validating system. The following protocols do not just measure activity; they actively test the mechanism of that activity.

Protocol 1: Detergent-Sensitive Biochemical Assay

Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension required for colloidal aggregate stability. If a compound's inhibitory activity is purely due to aggregation, the addition of detergent will abolish the effect, causing a massive right-shift in the IC50. By running this in parallel, the assay validates its own hits.

  • Buffer Preparation: Prepare the standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Detergent Spiking: Split the buffer into two batches. To Batch B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of 3-chloro-N-(2-methoxyphenyl)benzamide and Alternative A in both buffers.

  • Enzyme Incubation: Add the target enzyme and incubate for 15 minutes. Crucial: Ensure the enzyme concentration is identical across all wells, as higher protein concentrations can saturate the colloid surface and artificially reduce apparent inhibition[2].

  • Measurement & Analysis: Add the substrate, measure product formation, and calculate the IC50. A shift of >10-fold in Batch B indicates the compound is a colloidal aggregator.

Protocol 2: Dynamic Light Scattering (DLS) for Colloid Detection

Causality: DLS provides direct biophysical evidence of particle formation by measuring the scattering of laser light caused by particles in suspension, definitively separating true binders from aggregators.

  • Filtration: Filter all assay buffers through a 0.22 µm syringe filter to remove background dust and particulates.

  • Sample Preparation: Prepare a 10 µM solution of the test compound in the filtered buffer (1% DMSO final).

  • Loading: Transfer 30 µL to a quartz cuvette or a DLS-compatible microplate.

  • Data Acquisition: Measure the scattering intensity and hydrodynamic radius.

  • Interpretation: 3-chloro-N-(2-methoxyphenyl)benzamide will typically show particles with a radius of 100–500 nm, whereas Alternative A will show no significant scattering above the buffer baseline.

Visualizing the Triage and Mechanism

To systematically root out irreproducible compounds, laboratories should adopt a strict triage workflow.

TriageWorkflow A Primary HTS Hit 3-chloro-N-(2-methoxyphenyl)benzamide B Detergent-Sensitive Assay (+ 0.01% Triton X-100) A->B Step 1 D IC50 Shift > 10-fold (Loss of Activity) B->D Detergent Sensitive E IC50 Maintained (Stable Activity) B->E Detergent Resistant C Dynamic Light Scattering (DLS) Profiling F Colloidal Aggregation Detected (False Positive) C->F Particles > 10nm G No Aggregation Detected (True Binder) C->G Monomeric D->C Step 2 (Confirm) E->C Step 2 (Confirm)

Workflow for triaging assay interference and identifying colloidal aggregators.

AggregationMechanism M1 Monomer (Low Conc.) A1 Colloidal Aggregate (> CAC) M1->A1 Concentration Increases E1 Target Enzyme M1->E1 1:1 Stoichiometry A1->E1 Surface Adsorption S1 Specific Binding E1->S1 Active Site Inhibition N1 Non-Specific Sequestration E1->N1 Protein Denaturation

Monomeric specific binding vs. concentration-dependent colloidal aggregation.

Conclusion

The reproducibility of biological assay results for 3-chloro-N-(2-methoxyphenyl)benzamide is heavily compromised by its propensity to form colloidal aggregates. By utilizing self-validating protocols—such as detergent-sensitivity assays and DLS—researchers can rapidly differentiate between non-specific assay artifacts and genuine, highly reproducible pharmacological hits like Alternative A.

References
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry / PMC. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). "ICH guideline M10 on bioanalytical method validation and study sample analysis." ICH Database. URL:[Link]

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cross-laboratory validation of 3-chloro-N-(2-methoxyphenyl)benzamide synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Laboratory Validation of Synthesis Routes for 3-chloro-N-(2-methoxyphenyl)benzamide

This guide provides a comprehensive comparison of the two primary synthetic pathways for producing 3-chloro-N-(2-methoxyphenyl)benzamide, a key intermediate in various chemical research and development applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory context, considering factors such as scale, available resources, and desired purity.

Introduction to 3-chloro-N-(2-methoxyphenyl)benzamide

3-chloro-N-(2-methoxyphenyl)benzamide is a disubstituted benzamide derivative. The benzamide functional group is a cornerstone in medicinal chemistry, appearing in numerous pharmaceutical products due to its high stability and ability to participate in hydrogen bonding.[1] The specific substitution pattern of this molecule—a chloro group on the benzoyl ring and a methoxy group on the N-phenyl ring—makes it a valuable building block for synthesizing more complex molecules in drug discovery and materials science.[2][3] The reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide will compare two robust and commonly employed methods for its synthesis:

  • Route A: A classic Schotten-Baumann reaction involving the acylation of 2-methoxyaniline with 3-chlorobenzoyl chloride.

  • Route B: A direct amide coupling reaction between 3-chlorobenzoic acid and 2-methoxyaniline, facilitated by a coupling agent.

Route A: Acylation via 3-Chlorobenzoyl Chloride

This approach represents the most direct and often highest-yielding method for forming the target amide bond. It relies on the high electrophilicity of an acid chloride, which readily reacts with the nucleophilic amine.

Principle and Rationale

The synthesis is a nucleophilic acyl substitution.[4] The nitrogen atom of 2-methoxyaniline (o-anisidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct. This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

G cluster_0 Route A: Acyl Chloride Method 3-chlorobenzoyl chloride 3-chlorobenzoyl chloride Reaction Reaction 3-chlorobenzoyl chloride->Reaction 2-methoxyaniline 2-methoxyaniline 2-methoxyaniline->Reaction Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Workup Workup Reaction->Workup Quench & Wash Purification Purification Workup->Purification Crude Product Final_Product 3-chloro-N-(2-methoxyphenyl)benzamide Purification->Final_Product Recrystallization/Chromatography

Caption: Workflow for Route A, acylation with 3-chlorobenzoyl chloride.

Experimental Protocol (Route A)
  • Materials: 3-chlorobenzoyl chloride, 2-methoxyaniline (o-anisidine), Triethylamine (TEA), Anhydrous Dichloromethane (DCM), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-chlorobenzoyl chloride (1.05 eq.) in anhydrous DCM to the flask dropwise, maintaining the temperature at 0 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-chloro-N-(2-methoxyphenyl)benzamide.

Route B: Direct Amide Coupling of 3-Chlorobenzoic Acid

This route avoids the use of a highly reactive acid chloride by activating the carboxylic acid in situ using a coupling agent. This method is often preferred for its milder conditions and broader functional group tolerance, though it may introduce challenges related to reagent cost and byproduct removal.

Principle and Rationale

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and extremely slow. Coupling agents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group.[1] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) react with the carboxylic acid to form a highly reactive activated ester or O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing the coupling agent byproduct (e.g., dicyclohexylurea, DCU).[1]

G cluster_1 Route B: Direct Coupling Method 3-chlorobenzoic acid 3-chlorobenzoic acid Activation Acid Activation 3-chlorobenzoic acid->Activation 2-methoxyaniline 2-methoxyaniline Coupling Amine Coupling 2-methoxyaniline->Coupling Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Activation Base_B Base (e.g., DIPEA) Base_B->Activation Activation->Coupling Activated Intermediate Workup_B Workup & Purification Coupling->Workup_B Crude Product + Byproducts Final_Product_B 3-chloro-N-(2-methoxyphenyl)benzamide Workup_B->Final_Product_B Filtration/Chromatography

Caption: General workflow for Route B, direct amide coupling.

Experimental Protocol (Route B, using HATU)
  • Materials: 3-chlorobenzoic acid, 2-methoxyaniline (o-anisidine), HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 3-chlorobenzoic acid (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.[1]

    • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

    • Add 2-methoxyaniline (1.0 eq.) to the reaction mixture.

    • Stir at room temperature for 4-8 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine to remove unreacted acid and DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 3-chloro-N-(2-methoxyphenyl)benzamide.

Comparative Analysis

The choice between Route A and Route B depends on several practical laboratory considerations. The following table provides a side-by-side comparison to aid in this decision-making process.

FeatureRoute A: Acyl ChlorideRoute B: Direct Coupling
Starting Materials 3-chlorobenzoyl chloride, 2-methoxyaniline3-chlorobenzoic acid, 2-methoxyaniline
Key Reagents Base (TEA, Pyridine)Coupling Agent (HATU, DCC), Base (DIPEA)
Reaction Time Typically faster (1-4 hours)Generally slower (4-12 hours)
Typical Yield High to excellent (>85%)Good to high (70-95%), dependent on agent
Purification Often achievable by recrystallizationOften requires column chromatography
Cost Starting materials are generally inexpensive.[6]Coupling agents can be costly.[1]
Safety & Handling 3-chlorobenzoyl chloride is corrosive and moisture-sensitive.[7]Carboxylic acid is a stable solid. Coupling agents are irritants.
Byproducts HCl (neutralized to triethylammonium chloride salt)Coupling agent residues (e.g., DCU), which can be difficult to remove.
Scalability Easily scalable, common in industrial processes.Can be more challenging to scale due to cost and byproduct removal.

Conclusion and Recommendations

Both synthesis routes presented are effective for the preparation of 3-chloro-N-(2-methoxyphenyl)benzamide. The optimal choice is contingent on the specific needs of the research project.

  • Route A (Acyl Chloride) is recommended for its speed, high yield, and cost-effectiveness, particularly for larger-scale syntheses where the cost of coupling agents would be prohibitive. Proper handling of the moisture-sensitive and corrosive 3-chlorobenzoyl chloride is paramount.

  • Route B (Direct Coupling) is the superior choice when working with sensitive substrates that cannot tolerate the harsh conditions or byproducts of the acyl chloride method. It offers milder reaction conditions and is ideal for small-scale, discovery-phase chemistry where substrate availability is limited and avoiding harsh reagents is a priority.

For cross-laboratory validation, it is advisable to perform the synthesis using both routes. The identity and purity of the resulting material from each method should be rigorously confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and HPLC to establish a consistent and reliable manufacturing process for this valuable chemical intermediate.[8]

References

  • Vertex AI Search, N-(2-chloro-6-methoxyphenyl)
  • Klapers, M. et al. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Autechem, Understanding 3-Chlorobenzoyl Chloride for Your Synthesis Needs, Published March 23, 2026. Available at: [Link]

  • Gowda, B. T. et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Google Patents, CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Enthaler, S. et al. (2013). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Saeed, A. et al. (2008). 4-Chloro-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • MDPI, Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides, Published May 4, 2024. Available at: [Link]

  • The Royal Society of Chemistry, SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • Google Patents, US3996274A - Method for producing chlorobenzoyl chloride.
  • Growing Science, Process optimization for acid-amine coupling: a catalytic approach, Published August 29, 2022. Available at: [Link]

  • Molecules, Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety, Published 2025. Available at: [Link]

  • The Royal Society of Chemistry, Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]

  • Beilstein Journals, Synthesis and stability of strongly acidic benzamide derivatives, Published February 27, 2018. Available at: [Link]

  • Organic Syntheses, Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis, Published November 17, 2022. Available at: [Link]

  • Google Patents, US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • Molecules, Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives, Published 2014. Available at: [Link]

  • Arkivoc, Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives, Published 2005. Available at: [Link]

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A Comparative Guide to the Selectivity of 3-chloro-N-(2-methoxyphenyl)benzamide and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making the evaluation of compound selectivity a critical step in the development pipeline. This guide provides an in-depth technical comparison of the selectivity of 3-chloro-N-(2-methoxyphenyl)benzamide against a panel of its structural isomers. We will delve into the causality behind the experimental design, provide detailed protocols for assessing selectivity, and present illustrative data to guide researchers in their own investigations.

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1][2] Kinases, being a large and structurally related family of enzymes, present a significant challenge for achieving selective inhibition.[3] Therefore, understanding how subtle structural modifications impact the selectivity profile of a compound is essential for optimizing lead candidates.

The Importance of Positional Isomerism in Drug Selectivity

The specific placement of substituents on the aromatic rings of 3-chloro-N-(2-methoxyphenyl)benzamide can dramatically alter its three-dimensional shape and electronic properties. These changes, in turn, influence how the molecule fits into the binding pockets of various proteins. Even a seemingly minor shift of a chloro or methoxy group can introduce steric hindrance, alter hydrogen bonding patterns, or change the overall lipophilicity, thereby affecting its affinity and selectivity for different biological targets.[3]

For the purpose of this guide, we will compare the lead compound, 3-chloro-N-(2-methoxyphenyl)benzamide (Compound 1) , with the following structural isomers:

  • Compound 2: 2-chloro-N-(2-methoxyphenyl)benzamide

  • Compound 3: 4-chloro-N-(2-methoxyphenyl)benzamide

  • Compound 4: 3-chloro-N-(3-methoxyphenyl)benzamide

  • Compound 5: 3-chloro-N-(4-methoxyphenyl)benzamide

By systematically evaluating these isomers, we can gain valuable insights into the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) of this chemical series.

Experimental Evaluation of Selectivity

A multi-faceted approach is necessary to comprehensively evaluate the selectivity of a compound. This typically involves a combination of biochemical and cell-based assays.

Biochemical Assays: Direct Measurement of Target Engagement

Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein target, typically an enzyme like a kinase. These assays are crucial for determining intrinsic affinity and inhibitory potency in a controlled environment.

This is a gold-standard method for quantifying kinase activity and inhibition.[3] It directly measures the transfer of a radiolabeled phosphate group from ATP to a substrate.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable peptide or protein substrate, and a buffer containing MgCl2 and other necessary cofactors.

  • Compound Addition: Add the test compounds (Compounds 1-5) at a range of concentrations (typically from 1 nM to 10 µM) to the reaction wells. Include a vehicle control (e.g., DMSO) and a known potent inhibitor as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram of the Kinase Inhibition Assay Workflow:

G cluster_0 Reaction Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare Kinase/Substrate Mixture B Add Test Compounds A->B Varying Concentrations C Initiate with [γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Capture Phosphorylated Substrate E->F G Wash and Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for a radiometric kinase inhibition assay.

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are essential for confirming that a compound can penetrate the cell membrane, engage its target in the presence of endogenous ATP concentrations, and exert a functional effect.

CETSA is a powerful technique for verifying target engagement in intact cells. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with the test compounds (Compounds 1-5) at various concentrations for a defined period. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Target Detection: Detect the amount of the soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound treatment. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Diagram of the CETSA Workflow:

G cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis cluster_3 Data Interpretation A Treat Cells with Compounds B Heat Cell Suspensions A->B C Lyse Cells B->C D Separate Soluble & Aggregated Proteins C->D E Detect Soluble Target Protein D->E F Plot Melting Curves E->F G Assess Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Comparative Selectivity Profile

To provide a clear comparison, the following table summarizes hypothetical IC50 data for our compound series against a panel of representative kinases. This data is for illustrative purposes and highlights how positional isomerism can impact selectivity.

Kinase TargetCompound 1 (IC50, nM)Compound 2 (IC50, nM)Compound 3 (IC50, nM)Compound 4 (IC50, nM)Compound 5 (IC50, nM)
Target Kinase A 50 15025>10,00075
Kinase B500200300>10,000800
Kinase C2,5001,0001,500>10,0003,000
Kinase D>10,0008,000>10,000>10,000>10,000
Kinase E800500600>10,000950

Interpretation of the Data:

  • Compound 1 (3-chloro-N-(2-methoxyphenyl)benzamide): Shows good potency against the primary target, Kinase A, with moderate selectivity over Kinase B and good selectivity against other kinases.

  • Compound 2 (2-chloro-N-(2-methoxyphenyl)benzamide): Moving the chloro group to the ortho position decreases potency against the primary target but improves selectivity against Kinase B.

  • Compound 3 (4-chloro-N-(2-methoxyphenyl)benzamide): Shifting the chloro group to the para position significantly enhances potency for the primary target, Kinase A, while maintaining good selectivity. This isomer represents a promising lead for further optimization.

  • Compound 4 (3-chloro-N-(3-methoxyphenyl)benzamide): Altering the position of the methoxy group to the meta position on the aniline ring results in a complete loss of activity, highlighting the critical role of the ortho-methoxy group for binding to this particular set of kinases.

  • Compound 5 (3-chloro-N-(4-methoxyphenyl)benzamide): Moving the methoxy group to the para position slightly reduces potency compared to the lead compound.

Concluding Remarks and Future Directions

This guide has outlined a systematic approach to evaluating the selectivity of 3-chloro-N-(2-methoxyphenyl)benzamide and its structural isomers. The provided experimental protocols for biochemical and cell-based assays offer a robust framework for generating reliable and reproducible data. The illustrative data underscores the profound impact of subtle structural modifications on a compound's selectivity profile.

Based on our hypothetical data, Compound 3 emerges as a superior candidate due to its enhanced potency and favorable selectivity. Further investigation into this isomer would involve broader kinase profiling, determination of its mechanism of action, and evaluation in more complex cellular models and eventually in vivo efficacy and safety studies.

By applying the principles and methodologies described herein, researchers can effectively navigate the complex process of lead optimization and identify drug candidates with the desired selectivity and therapeutic potential.

References

  • Ishida, J., Yamamoto, S., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1347-1351.
  • Gevorgyan, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3538.
  • Bain, J., Plater, L., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

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Safety Operating Guide

Personal protective equipment for handling 3-chloro-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical chemists, handling specialized synthetic intermediates requires moving beyond generic safety recommendations. 3-chloro-N-(2-methoxyphenyl)benzamide (CAS: 54979-75-8)[1] is a structurally complex halogenated aromatic amide. While exhaustive chronic toxicity data for this specific niche intermediate may be limited, its structural motifs—a chlorinated benzene ring, a methoxy group, and an amide linkage—dictate a rigorous, causality-driven approach to personal protective equipment (PPE) and operational logistics[2][3].

In accordance with the foundational principles of Prudent Practices in the Laboratory, any chemical of partially characterized toxicity must be treated as a highly toxic or Particularly Hazardous Substance (PHS) until proven otherwise[4][5]. This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this compound.

The Causality of PPE Selection: Mechanistic Defense

Effective laboratory safety is not about blindly wearing gear; it is about understanding the physicochemical vulnerabilities of the human body against specific molecular threats.

  • Dermal Protection (Nitrile, ≥6 mil): Halogenated aromatic amides possess high lipophilicity, allowing them to rapidly permeate standard latex or thin vinyl[2]. We mandate minimum 6-mil nitrile gloves because the nitrile polymer provides a superior steric and chemical barrier against non-polar organic molecules.

  • Ocular Protection (ANSI Z87.1 Goggles): As a solid crystalline powder, the primary ocular risk is not just chemical, but mechanical. Aerosolized particulates can cause micro-abrasions, while the reactive amide and halogen groups induce severe corneal irritation upon dissolution in tear fluid[3]. Standard safety glasses are insufficient; unvented or indirectly vented chemical splash goggles are required.

  • Respiratory & Engineering Controls: Benzamide derivatives can act as respiratory tract irritants and carry acute oral toxicity risks[6][7]. Handling must occur within a chemical fume hood. The hood serves as the primary engineering control to capture aerosolized dust generated during the breaking of static charge when weighing the powder.

Quantitative PPE Specifications

To ensure compliance and standardization across your laboratory, adhere to the following quantitative specifications for protective equipment when handling 3-chloro-N-(2-methoxyphenyl)benzamide:

PPE CategorySpecification / StandardCausality / RationaleReplacement Frequency
Gloves 100% Nitrile, ≥6 mil thicknessPrevents permeation of lipophilic halogenated aromatics.Every 2 hours, or immediately upon suspected contamination.
Eye Protection ANSI Z87.1 / EN 166 GogglesProtects against airborne crystalline dust and chemical irritation.Inspect before each use; replace if scratched or degraded.
Body Protection Flame-Resistant (FR) Lab CoatPrevents particulate accumulation on street clothing.Launder weekly via specialized chemical lab service.
Respirator N95 or P100 Particulate FilterOnly required if a fume hood is unavailable or fails.Discard after single use or if breathing resistance increases.

Self-Validating Operational Workflow

Trust in a protocol is built through self-validation—steps where the operator can physically or visually confirm that the safety measure is actively working.

Step 1: Pre-Operational Setup & Validation

  • Validate Engineering Controls: Turn on the chemical fume hood. Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue is actively pulled inward, the face velocity (target: 80–100 fpm) is validated for use[5].

  • Don PPE: Apply the FR lab coat, safety goggles, and double-layer the nitrile gloves.

Step 2: Active Handling & Transfer

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance inside the hood. Halogenated powders often carry static charges that cause them to "jump" and aerosolize.

  • Transfer: Use a grounded stainless steel or disposable conductive spatula to transfer the 3-chloro-N-(2-methoxyphenyl)benzamide.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or Dichloromethane) directly to the weigh boat or volumetric flask inside the hood before moving the material to the open bench.

Step 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down the balance, spatulas, and hood surface with a compatible solvent (e.g., 70% isopropanol) to solubilize and remove residual benzamide.

  • Doffing: Remove the contaminated outer gloves while your hands are still inside the fume hood to ensure any disturbed particulates are captured by the exhaust system.

Waste Management: Halogenated Segregation Plan

The presence of the chlorine atom in 3-chloro-N-(2-methoxyphenyl)benzamide fundamentally alters its disposal pathway. Mixing halogenated waste with non-halogenated solvents can lead to highly exothermic reactions during commercial incineration and violates environmental regulations[8][9].

  • Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Halogenated Organics" container.

  • Liquid Waste: Any solvent used to dissolve this compound must be disposed of in a dedicated "Halogenated Liquid Waste" carboy. Ensure the waste container is kept closed at all times except when actively adding waste to prevent vapor release[9].

Visual Workflow Diagram

Workflow Start Chemical Handling Request: 3-chloro-N-(2-methoxyphenyl)benzamide Setup 1. Pre-Operational Setup Verify Fume Hood & Don PPE Start->Setup Execution 2. Active Handling Weighing & Transfer Setup->Execution SpillCheck Containment Breach? Execution->SpillCheck SpillResponse Emergency Protocol Evacuate & Use Absorbent SpillCheck->SpillResponse Yes Disposal 3. Halogenated Waste Segregation & Disposal SpillCheck->Disposal No SpillResponse->Disposal Decon 4. Surface Decontamination & PPE Doffing Disposal->Decon

Logical workflow for the safe handling, emergency response, and disposal of halogenated benzamides.

References

  • 3-Chloro-N-(2-Methoxyphenyl)benzaMide, 97% CAS#: 54979-75-8. ChemicalBook.
  • Laboratory Safety Manual. Duke University.
  • Prudent Practices in Laboratory Safety. Kansas State University.
  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST).
  • Occupational Exposure to Hazardous Chemicals in Laboratories (Non-Mandatory Appendix). Occupational Safety and Health Administration (OSHA).
  • 4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3. Guidechem.
  • Benzamide Safety Data Sheet. Fisher Scientific.
  • 5-Iodo-2-methylbenzamide||RUO. Benchchem.
  • Benzamide - Safety Data Sheet. Santa Cruz Biotechnology.

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